molecular formula C8H7IN2 B12854003 5-Iodo-6-methyl-1H-benzimidazole

5-Iodo-6-methyl-1H-benzimidazole

Cat. No.: B12854003
M. Wt: 258.06 g/mol
InChI Key: SXYDFDIWBYVHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-6-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-6-methyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-6-methyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

5-iodo-6-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7IN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI Key

SXYDFDIWBYVHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)N=CN2

Origin of Product

United States

Foundational & Exploratory

5-Iodo-6-methyl-1H-benzimidazole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-6-methyl-1H-benzimidazole (IMBI) represents a critical "privileged structure" intermediate in medicinal chemistry. Structurally analogous to the 5,6-dimethylbenzimidazole moiety found in Cyanocobalamin (Vitamin B12), IMBI serves as a high-value scaffold. The presence of the iodine atom at the C5 position breaks the symmetry of the natural ligand, providing a reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide outlines the physicochemical properties, validated synthetic pathways, and structural logic required to utilize IMBI in high-throughput drug discovery campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The accurate characterization of IMBI is complicated by annular tautomerism. In solution, the hydrogen atom on the pyrrole-type nitrogen oscillates between N1 and N3, rendering the C5 and C6 positions chemically equivalent on the NMR timescale unless the nitrogen is alkylated.

Core Specifications
PropertyDataNotes
IUPAC Name 5-Iodo-6-methyl-1H-benzimidazoleTautomer: 6-Iodo-5-methyl-1H-benzimidazole
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol Calculated (Average)
Monoisotopic Mass 257.9654 DaCritical for High-Res MS (HRMS)
Appearance Off-white to pale yellow powderIodine content can cause yellowing over time
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water/non-polar solvents
pKa (Predicted) ~5.5 (Conjugate Acid)Basic N3 protonation
Molecular Weight Calculation Breakdown

To ensure analytical rigor during stoichiometry planning, the precise atomic contributions are detailed below:

  • Carbon (8 × 12.011): 96.088

  • Hydrogen (7 × 1.008): 7.056

  • Nitrogen (2 × 14.007): 28.014

  • Iodine (1 × 126.904): 126.904

  • Total: 258.062 g/mol

Structural Analysis & Molecular Geometry

Understanding the electronic environment of IMBI is prerequisite to successful functionalization.

The Tautomeric Equilibrium

Unlike N-alkylated benzimidazoles, the 1H-derivative exists as a tautomeric mixture.

  • Implication: In crystal form, it may pack as a single tautomer stabilized by hydrogen bonding. In solution (DMSO/MeOH), the C5-Iodo and C6-Methyl substituents average out, often appearing as broadened signals in ¹H-NMR or requiring variable-temperature studies to resolve.

Substituent Effects (Electronic Push-Pull)
  • C6-Methyl Group (+I Effect): The methyl group is weakly electron-donating (inductive effect). This increases electron density in the benzene ring, slightly activating it.

  • C5-Iodo Group (-I, +M Effect): Iodine is inductively withdrawing but has a weak mesomeric donating effect. However, its primary role here is steric and reactive. It is a "soft" leaving group, making the C5 carbon highly susceptible to oxidative addition by Pd(0) catalysts.

Synthetic Pathways & Process Chemistry[9]

Route A: Electrophilic Iodination (Recommended for Lab Scale)

This protocol utilizes N-Iodosuccinimide (NIS), which is easier to handle than elemental iodine and offers cleaner workup.

Reagents:

  • 5-Methylbenzimidazole (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetic Acid (AcOH) or Trifluoroacetic acid (TFA) (Solvent/Catalyst)

Mechanism: The protonation of the imidazole ring deactivates the system slightly, but the benzene ring remains nucleophilic enough at the C6 position (ortho to the methyl group) to attack the iodonium species.

Route B: Oxidative Cyclization (High Precision)

Starting from 4-iodo-5-methyl-1,2-phenylenediamine ensures the iodine is fixed before the ring closes, eliminating regiochemical ambiguity.

Protocol Visualization (Graphviz)

Synthesis_Workflow Start Precursor: 5-Methylbenzimidazole Reaction Reaction: Stir at 25°C -> 60°C (4-12 Hours) Start->Reaction Reagent Reagent: NIS (1.1 eq) Solvent: AcOH Reagent->Reaction Quench Quench: Na2S2O3 (aq) Neutralize with NaHCO3 Reaction->Quench Monitor TLC Isolation Isolation: Filtration & Recrystallization (EtOH/Water) Quench->Isolation Precipitate forms Product Product: 5-Iodo-6-methyl-1H-benzimidazole Isolation->Product Yield >75%

Figure 1: Step-by-step workflow for the electrophilic iodination of 5-methylbenzimidazole.

Detailed Experimental Protocol (Route A)
  • Dissolution: Charge a round-bottom flask with 5-methylbenzimidazole (10 mmol, 1.32 g) and glacial acetic acid (20 mL). Stir until fully dissolved.

  • Addition: Add N-Iodosuccinimide (11 mmol, 2.47 g) portion-wise over 10 minutes to avoid an exotherm spike.

    • Scientist's Note: Protect from light. Iodination reactions are photosensitive; wrap the flask in aluminum foil.

  • Reaction: Heat the mixture to 60°C for 6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • Neutralization: Carefully adjust pH to ~8 using saturated aqueous NaHCO₃. A solid precipitate should form.

    • Why? Benzimidazoles are amphoteric. They are soluble in acid (protonated) and base (deprotonated). Precipitation is maximal at the isoelectric point (neutral pH).

  • Purification: Filter the solid. Wash with 10% Na₂S₂O₃ (to remove unreacted iodine/succinimide traces) and then water. Recrystallize from Ethanol.

Applications in Drug Discovery[1][10][11]

IMBI is not just a building block; it is a strategic scaffold.

The "Methyl-Iodo" Switch

In Vitamin B12, the 5,6-dimethyl motif packs tightly into the hydrophobic pocket. By replacing one methyl with iodine (IMBI), we maintain the lipophilicity but gain a reactive vector .

Pharmacophore Mapping & SAR Logic
  • Kinase Inhibition: The benzimidazole NH acts as a hydrogen bond donor to the hinge region of kinases (e.g., CDK, MAPK).

  • Vector Extension: The Iodine allows for the attachment of solubilizing tails or specificity-determining aryl groups via Suzuki coupling.

SAR Logic Diagram (Graphviz)

SAR_Logic Core Benzimidazole Core NH N-H (Pos 1) H-Bond Donor (Kinase Hinge Bind) Core->NH Methyl Methyl (Pos 6) Hydrophobic Interaction Core->Methyl Iodine Iodine (Pos 5) Synthetic Handle (Pd-Catalysis) Core->Iodine Coupling Library Generation (Biaryl analogs) Iodine->Coupling Suzuki/Sonogashira

Figure 2: Structure-Activity Relationship (SAR) logic for the IMBI scaffold.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized IMBI, the following spectral signatures must be observed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.4 (br s, 1H, NH) - Broad due to exchange.

    • δ 7.9 (s, 1H, H-4/H-7) - Singlet due to lack of ortho coupling.

    • δ 7.4 (s, 1H, H-7/H-4) - Singlet.

    • δ 2.4 (s, 3H, CH₃).

    • Note: The aromatic protons may appear as singlets or broadened peaks depending on tautomeric rate.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at 259.07 Da .

    • Characteristic Iodine isotope pattern (Iodine is monoisotopic, so no M+2 from halogen, unlike Cl/Br).

References

  • PubChem Compound Summary. "5-iodo-1-methyl-1H-1,3-benzodiazole (Isomer Reference)." National Center for Biotechnology Information. [Link]

  • Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541. (Foundational text on Benzimidazole synthesis). [Link]

Sources

Biological Activity Profile of 5-Iodo-6-methyl-1H-benzimidazole Derivatives

[1][2][3]

Executive Summary

5-Iodo-6-methyl-1H-benzimidazole represents a specialized pharmacophore within the privileged benzimidazole class. Unlike the ubiquitous 5,6-dimethylbenzimidazole (a component of Vitamin B12), the introduction of an iodine atom at the 5-position confers unique physicochemical properties—specifically enhanced lipophilicity and the capacity for halogen bonding—while the 6-methyl group provides steric bulk and hydrophobic interaction potential.

This scaffold is primarily recognized in medicinal chemistry as a key building block for Angiotensin II receptor antagonists (antihypertensives) and is emerging as a scaffold for kinase inhibitors (anticancer) and antimicrobial agents .

Activity Class Primary Target/Mechanism Key Potency Driver
Antihypertensive Angiotensin II Receptor (AT1)Biphenyl-tetrazole moiety at N1; 5-Iodo provides hydrophobic pocket filling.
Anticancer Kinase Inhibition (e.g., CK2, VEGFR)Halogen bonding (Iodine) at the hinge region; hydrophobic fit.
Antimicrobial DNA Gyrase / Microtubule PolymerizationLipophilicity facilitates cell wall penetration; N1-substitution enhances selectivity.

Chemical Structure & Properties

The core structure consists of a benzene ring fused to an imidazole ring.[1][2][3][4] The specific substitution pattern (5-Iodo, 6-Methyl) creates an asymmetric electronic environment that is critical for receptor selectivity.

  • 5-Iodo Group: Acts as a lipophilic anchor and a halogen bond donor. In protein binding pockets, the iodine atom often displaces water molecules or interacts with carbonyl oxygens (e.g., in the protein backbone).

  • 6-Methyl Group: Provides a localized hydrophobic volume, restricting rotation and improving metabolic stability by blocking the 6-position from oxidation.

  • N1-Position: The acidic proton (pKa ~12) allows for easy alkylation, serving as the attachment point for larger bioactive pharmacophores (e.g., biphenyl-tetrazoles).

Synthesis of the Core Scaffold

The synthesis of the 5-iodo-6-methyl-1H-benzimidazole core requires precise regiochemical control. The following protocol outlines the formation of the key intermediate, 4-iodo-5-methyl-o-phenylenediamine , followed by cyclization.

Experimental Protocol: Cyclocondensation

Prerequisites: 4-iodo-5-methyl-1,2-diaminobenzene (Precursor), Formic acid (or appropriate aldehyde), 4N HCl.

  • Reactant Preparation: Dissolve 4-iodo-5-methyl-1,2-diaminobenzene (10 mmol) in 4N HCl (20 mL).

  • Cyclization: Add formic acid (15 mmol) for the unsubstituted C2 derivative, or an equivalent aryl aldehyde for C2-substituted derivatives.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent system: CHCl3:MeOH 9:1).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize carefully with NH4OH (25%) until pH ~8–9.

  • Precipitation: The crude benzimidazole precipitates as a solid. Filter and wash with ice-cold water.

  • Purification: Recrystallize from ethanol/water or purify via column chromatography to yield 5-Iodo-6-methyl-1H-benzimidazole .

Workflow Visualization

SynthesisWorkflowPrecursor4-Iodo-5-methyl-1,2-diaminobenzeneProcess1Reflux (4-6h)CyclocondensationPrecursor->Process1ReagentCarboxylic Acid / Aldehyde(Acid Catalyst)Reagent->Process1IntermediateSchiff BaseIntermediateProcess1->Intermediate -H2ONeutralizationNeutralize (NH4OH)pH 8-9Intermediate->Neutralization Ring ClosureProduct5-Iodo-6-methyl-1H-benzimidazoleNeutralization->Product Precipitation

Caption: General synthetic pathway for the formation of the 5-iodo-6-methyl-1H-benzimidazole core via Phillips condensation.

Pharmacological Profile & Applications[2][4][6][7][8][9][10][11]

Antihypertensive Activity (Angiotensin II Antagonists)

This is the most well-documented application of the 5-iodo-6-methylbenzimidazole scaffold. It serves as a bioisostere for the imidazole ring found in Losartan, or as a core for "Sartan" analogs.

  • Mechanism: These derivatives selectively block the AT1 receptor subtype of Angiotensin II, preventing vasoconstriction and aldosterone secretion.

  • Key Derivative: 5-iodo-6-methyl-1-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl-amine .[5]

  • SAR Insight: The 5-iodo group enhances binding affinity to the lipophilic pocket of the AT1 receptor more effectively than the chloro- or methyl- equivalents found in other sartans. The bulky biphenyl-tetrazole group at N1 is essential for receptor anchoring.

Antimicrobial & Antifungal Activity

Derivatives of 5-iodo-6-methylbenzimidazole, particularly those with Schiff base substitutions at the C2 position, exhibit broad-spectrum activity.[6]

  • Targets:

    • DNA Gyrase (Bacteria): The planar benzimidazole ring intercalates into DNA or binds to the ATP-binding pocket of the GyrB subunit.

    • Microtubules (Fungi/Helminths): Similar to albendazole, these derivatives inhibit tubulin polymerization, leading to cell death.

  • Potency: The presence of the iodine atom increases lipophilicity (LogP), facilitating transport across the complex cell walls of Gram-negative bacteria (e.g., E. coli) and fungal membranes (C. albicans).

Anticancer Potential (Kinase Inhibition)

Halogenated benzimidazoles are potent inhibitors of Casein Kinase 2 (CK2) and PIM-1 kinases, which are upregulated in various cancers (leukemia, prostate).

  • Mechanism: The benzimidazole core mimics the adenine ring of ATP.

  • Role of Iodine: The 5-iodo substituent forms a "halogen bond" with the carbonyl oxygen of the kinase hinge region (e.g., Val118 in CK2), significantly increasing residence time and potency compared to non-halogenated analogs.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold relies on specific modifications at three key positions: N1, C2, and the 5,6-substitution pattern.

PositionModificationEffect on Biological Activity
N1 Biphenyl-tetrazoleCritical for Antihypertensive activity (AT1 antagonism).
N1 Alkyl/Aryl acetamideEnhances Antimicrobial and Anti-inflammatory activity.
C2 Phenyl-amineIncreases affinity for kinase pockets (Anticancer ).
C5 Iodine (I) Crucial: Increases lipophilicity and enables halogen bonding. Superior to -Cl or -F for hydrophobic pocket filling.
C6 Methyl (CH3) Provides steric bulk; prevents metabolic oxidation at the 6-position.
SAR Logic Diagram

SARCore5-Iodo-6-methyl-benzimidazole CorePos5Position 5: IodineCore->Pos5Pos6Position 6: MethylCore->Pos6PosN1Position N1Core->PosN1PosC2Position C2Core->PosC2Eff5Halogen BondingLipophilicity (LogP)Metabolic StabilityPos5->Eff5Eff6Steric BulkHydrophobic InteractionPos6->Eff6EffN1Target Specificity(e.g., Biphenyl for AT1)PosN1->EffN1EffC2Electronic TuningKinase Hinge BindingPosC2->EffC2

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substitution site.

Mechanism of Action: Angiotensin II Pathway

Since the most distinct application of this specific derivative is in antihypertensives, the mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS) is detailed below.

RAASAngIAngiotensin IAngIIAngiotensin IIAngI->AngII Converted by ACEACEACE EnzymeReceptorAT1 Receptor(G-Protein Coupled)AngII->Receptor Binds toResponseVasoconstrictionAldosterone ReleaseHypertensionReceptor->Response ActivatesDrug5-Iodo-6-methyl-benzimidazole DerivativeDrug->Receptor High Affinity BindingBlockCOMPETITIVEBLOCKADEBlock->ReceptorPrevents AngII Binding

Caption: Mechanism of Action showing the competitive blockade of the AT1 receptor by the benzimidazole derivative.

References

  • Sharma, M. C., et al. (2010). "Synthesis and Pharmacological Investigation of Some Benzylidene-(2-{5, 6-substituted-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl-amine." Chalcogenide Letters.

  • Sharma, M. C., et al. (2010). "Synthesis, Design and Pharmacological Evaluation of Some Derivatives... as Potent Antihypertensive Agents."[7] Digest Journal of Nanomaterials and Biostructures.

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. (Contextual grounding for benzimidazole scaffold activity).
  • ChemicalBook. "5-Iodo-6-methyl-1H-benzimidazole Product Description."

solubility of 5-Iodo-6-methyl-1H-benzimidazole in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-Iodo-6-methyl-1H-benzimidazole in DMSO and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Iodo-6-methyl-1H-benzimidazole in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and water. As a member of the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry, understanding its solubility is paramount for successful drug discovery and development.[1][2] This document delineates the theoretical principles governing the solubility of this compound, provides detailed experimental protocols for its empirical determination, and discusses the practical implications for researchers. The content herein is intended for scientists and professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

Introduction: The Significance of 5-Iodo-6-methyl-1H-benzimidazole and Its Solubility

Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific analogue, 5-Iodo-6-methyl-1H-benzimidazole, is a subject of interest for the development of novel therapeutic agents. The substituents on the benzimidazole core—an iodine atom at the 5-position and a methyl group at the 6-position—are anticipated to modulate its biological activity and physicochemical properties.

The solubility of a compound is a critical determinant of its suitability for various stages of drug development, from initial in vitro screening to formulation and in vivo studies.[4] Poor aqueous solubility can lead to erratic absorption and low bioavailability, hindering clinical translation. Conversely, a clear understanding of its solubility in organic solvents like DMSO is essential for preparing stock solutions for high-throughput screening and other biological assays.[5] This guide aims to provide a foundational understanding and practical protocols for assessing the solubility of 5-Iodo-6-methyl-1H-benzimidazole.

Theoretical Framework: Predicting Solubility

The solubility of 5-Iodo-6-methyl-1H-benzimidazole is governed by its molecular structure and the nature of the solvent. The benzimidazole core itself possesses both a hydrophobic benzene ring and a more polar imidazole ring, which contains both a hydrogen bond donor (N-H) and acceptor (N).[1][6]

  • In Water (A Polar Protic Solvent): The parent benzimidazole has limited solubility in cold water, which increases with temperature.[7] The introduction of a methyl group (a nonpolar substituent) and an iodine atom (which increases molecular weight and lipophilicity) is expected to further decrease aqueous solubility.[8] The iodine atom, while polarizable, contributes significantly to the molecule's hydrophobicity. Therefore, 5-Iodo-6-methyl-1H-benzimidazole is predicted to have very low solubility in water at neutral pH. The solubility may be slightly enhanced in acidic or alkaline conditions due to the potential for protonation or deprotonation of the imidazole ring, respectively.[8]

  • In DMSO (A Polar Aprotic Solvent): Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] Benzimidazoles are generally soluble in DMSO.[6][9] The polar nature of the benzimidazole ring, coupled with the overall molecular structure, suggests that 5-Iodo-6-methyl-1H-benzimidazole will exhibit good to high solubility in DMSO. The strong dipole-dipole interactions between DMSO and the benzimidazole core facilitate the disruption of the crystal lattice of the solid compound.[9]

Predicted Solubility Profile
SolventPredicted SolubilityRationale
Water (pH 7.4) Very LowThe hydrophobic iodine and methyl substituents decrease favorable interactions with polar water molecules.[8]
DMSO HighAs a strong polar aprotic solvent, DMSO can effectively solvate the polar benzimidazole moiety.[5][6][9]

Experimental Determination of Solubility

To obtain accurate solubility data, empirical determination is essential. The following section outlines a detailed protocol based on the widely accepted "shake-flask" method, which determines the thermodynamic equilibrium solubility.[10]

Materials and Equipment
  • 5-Iodo-6-methyl-1H-benzimidazole (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water (or buffer of choice, e.g., Phosphate-Buffered Saline, pH 7.4)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • 2 mL microcentrifuge tubes or glass vials

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess 5-Iodo-6-methyl-1H-benzimidazole B Add known volume of solvent (DMSO or Water) A->B C Seal vial and agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Centrifuge to pellet undissolved solid C->D E Carefully collect the supernatant D->E F Prepare serial dilutions of the supernatant E->F G Quantify concentration using HPLC or UV-Vis F->G H Calculate solubility (e.g., in mg/mL or µM) G->H

Figure 1: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid 5-Iodo-6-methyl-1H-benzimidazole (e.g., 2-5 mg) to a 2 mL vial. The presence of undissolved solid at the end of the experiment is crucial.[10]

    • Add a precise volume of the solvent (e.g., 1 mL of DMSO or water) to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.[10]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.[5]

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of accurate dilutions of the supernatant with an appropriate solvent (for DMSO samples, this could be more DMSO or a mobile phase for HPLC; for aqueous samples, the same buffer).

    • Determine the concentration of the dissolved compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy against a standard curve of known concentrations.[5]

    • Back-calculate to determine the concentration in the original undiluted supernatant. This value represents the equilibrium solubility.

Mechanism of Solvation

The dissolution process involves the overcoming of intermolecular forces in the solid crystal lattice by favorable interactions with the solvent molecules.

G cluster_water Solvation in Water cluster_dmso Solvation in DMSO Compound_W 5-Iodo-6-methyl-1H-benzimidazole Interactions_W Limited Hydrogen Bonding Strong Hydrophobic Effect Compound_W->Interactions_W Iodo & Methyl groups Water Water (H₂O) Water->Interactions_W Polar interactions Compound_D 5-Iodo-6-methyl-1H-benzimidazole Interactions_D Strong Dipole-Dipole Interactions Van der Waals Forces Compound_D->Interactions_D Benzimidazole Core DMSO DMSO ((CH₃)₂SO) DMSO->Interactions_D Sulfoxide group

Figure 2: Dominant intermolecular interactions during solvation.

  • In Water: The energy required to break the crystal lattice of the highly nonpolar 5-Iodo-6-methyl-1H-benzimidazole is not sufficiently compensated by the formation of hydrogen bonds with water molecules. The large, hydrophobic surface area of the molecule leads to an unfavorable ordering of water molecules around it (the hydrophobic effect), resulting in low solubility.

  • In DMSO: The highly polar sulfoxide group in DMSO can form strong dipole-dipole interactions with the polar imidazole part of the solute. Furthermore, the methyl groups of DMSO can engage in van der Waals interactions with the hydrophobic regions of the 5-Iodo-6-methyl-1H-benzimidazole molecule. This combination of interactions effectively solvates the molecule, leading to high solubility.

Practical Applications and Implications

A thorough understanding of the solubility of 5-Iodo-6-methyl-1H-benzimidazole is critical for its advancement as a potential drug candidate:

  • High-Throughput Screening (HTS): The high solubility in DMSO allows for the preparation of concentrated stock solutions (e.g., 10-20 mM), which are then serially diluted into aqueous assay buffers. It is important to ensure that the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced artifacts.[4]

  • Formulation Development: The low intrinsic aqueous solubility will likely necessitate the use of formulation strategies to enhance bioavailability for in vivo studies. These can include co-solvents, surfactants, or amorphous solid dispersions.

  • In Vitro Assays: When preparing working solutions in aqueous buffers from a DMSO stock, it is crucial to be aware of the potential for the compound to precipitate out of solution if its aqueous solubility limit is exceeded. Kinetic solubility assays can be employed to assess this risk under specific experimental conditions.[11]

Conclusion

5-Iodo-6-methyl-1H-benzimidazole is predicted to exhibit high solubility in DMSO and very low solubility in neutral aqueous solutions. This guide provides the theoretical basis for these predictions and a robust experimental protocol for their empirical validation. Accurate solubility data is a cornerstone of successful drug discovery and development, enabling informed decisions at every stage of the research pipeline.

References

  • Al-Hamdani, S. A., & Al-Zuhairi, A. J. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-dimethyl-1H-benzimidazole-2-thiol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

  • ResearchGate. (2023, October 10). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, A. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(9), 103328.
  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, July 5). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2004, July). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

Sources

The Therapeutic Potential of 5-Iodo-6-methyl-1H-benzimidazole Scaffolds: From AI-Driven Discovery to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Iodo-6-methyl-1H-benzimidazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the rapid development of kinase inhibitors. Historically, benzimidazole derivatives have been recognized for their ability to mimic the adenine ring of ATP, allowing them to anchor securely within the highly conserved hinge regions of protein kinases. However, the specific functionalization with a 5-iodo and a 6-methyl group provides a unique steric and electronic profile.

This specific scaffold gained international prominence when it was successfully leveraged by artificial intelligence (AI) models—most notably the Generative Tensorial Reinforcement Learning (GENTRL) system—to design highly potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1) in a record-breaking 21 days[1]. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of this scaffold, detailing its mechanistic rationale, synthetic elaboration protocols, and pharmacological profiling.

Chemical Profile & Mechanistic Rationale

The therapeutic utility of the 5-Iodo-6-methyl-1H-benzimidazole core lies in its precise geometric and electronic properties, which solve several structural challenges in kinase inhibitor design:

  • Hinge-Binding Core: The 1H-benzimidazole moiety acts as a bidentate hydrogen bond donor/acceptor system. It interacts directly with the backbone amides of the kinase hinge region (e.g., Met704 in DDR1), anchoring the molecule in the ATP-binding site[2].

  • 6-Methyl Group (Steric Locking): This group provides necessary steric bulk that restricts the rotational degrees of freedom of the scaffold within the binding pocket. By locking the molecule into a bioactive conformation, it enhances target selectivity by creating steric clashes with the tighter pockets of off-target kinases.

  • 5-Iodo Substituent (Orthogonal Reactivity): Iodine is a large, highly polarizable halogen. Beyond its potential to form halogen bonds with backbone carbonyls, it serves as an indispensable synthetic handle. The weak carbon-iodine (C-I) bond allows for highly regioselective transition-metal-catalyzed cross-coupling reactions, enabling the extension of the scaffold into the deep hydrophobic pocket adjacent to the ATP-binding site[3].

Primary Therapeutic Application: DDR1 Kinase Inhibition

DDR1 is a receptor tyrosine kinase uniquely activated by collagen rather than soluble peptide growth factors. Its aberrant activation is a primary driver in tissue fibrosis, atherosclerosis, and various malignancies[4]. The discovery of the lead candidate INS015_032 (Compound 1) demonstrated that the 5-Iodo-6-methyl-1H-benzimidazole scaffold could be rapidly elaborated to disrupt this fibrotic signaling cascade[1].

DDR1_Pathway Collagen Collagen (Ligand) DDR1 DDR1 Kinase Receptor Collagen->DDR1 Binds & Activates AutoPhos Auto-phosphorylation (Y513) DDR1->AutoPhos Kinase Domain Activation Downstream SHC1 / TRAF6 Recruitment AutoPhos->Downstream Scaffold Binding Transcription NF-κB / MAPK Activation Downstream->Transcription Signal Transduction Fibrosis Tissue Fibrosis & Inflammation Transcription->Fibrosis Gene Expression

DDR1 Kinase Signaling Pathway in Fibrosis and Inflammation.

Synthetic Workflows & Experimental Protocols

The synthesis of targeted inhibitors from this scaffold relies on orthogonal cross-coupling strategies. By exploiting the differential reactivity of carbon-halogen bonds, chemists can sequentially functionalize the benzimidazole core with absolute regiocontrol[5].

Synthesis_Workflow A 4-Iodo-5-methylbenzene -1,2-diamine B 5-Iodo-6-methyl-1H -benzo[d]imidazole-2-thiol A->B CS2, NaOH 80°C C 2-Bromo-5-iodo-6-methyl-1H -benzo[d]imidazole B->C Bromination D Sonogashira Intermediate (C5-Alkynylation) C->D 5-ethynylpyrimidine Pd(PPh3)2Cl2, CuI E INS015_032 (DDR1 Inhibitor) D->E Suzuki Coupling Pd(dppf)Cl2

Synthetic elaboration of the 5-Iodo-6-methyl-1H-benzimidazole scaffold.

Protocol 1: Scaffold Synthesis (Formation of the Benzimidazole Core)

Step 1: Nitro Reduction via Béchamp Process

  • Methodology: 4-Iodo-5-methyl-2-nitroaniline (1 eq) is suspended with Fe powder (4 eq) and NH4Cl (10 eq) in an EtOH/H2O mixture (5:1 v/v) at 80°C for 3 hours. The mixture is filtered through celite and concentrated to yield 4-iodo-5-methylbenzene-1,2-diamine[5].

  • Causality & Insight: Iron in the presence of a mild proton source (NH4Cl) selectively reduces the nitro group to an amine. Unlike standard Palladium-on-Carbon (Pd/C) catalytic hydrogenation, which carries a severe risk of hydrodehalogenation (cleaving the critical C-I bond), this specific reduction preserves the iodine atom required for downstream coupling.

Step 2: Cyclization to Imidazole-2-thiol

  • Methodology: The resulting diamine (1 eq) is reacted with CS2 (10 eq) and NaOH (2 eq) in EtOH/H2O at 80°C for 6 hours. Precipitation with saturated NH4Cl yields 5-Iodo-6-methyl-1H-benzo[d]imidazole-2-thiol[5].

  • Causality & Insight: Carbon disulfide acts as a one-carbon electrophilic diequivalent. The basic conditions deprotonate the anilines, driving nucleophilic attack on CS2 to form the imidazole-2-thiol core. This thiol is subsequently converted to a 2-bromo leaving group (yielding 2-bromo-5-iodo-6-methyl-1H-benzo[d]imidazole) to set up the dual-halogen system for orthogonal coupling.

Protocol 2: Scaffold Elaboration via Orthogonal Cross-Coupling

Step 1: Regioselective Sonogashira Coupling

  • Methodology: 2-Bromo-5-iodo-6-methyl-1H-benzo[d]imidazole (1 eq) is reacted with 5-ethynylpyrimidine (2 eq), Pd(PPh3)2Cl2 (0.1 eq), CuI (0.1 eq), and Triethylamine (10 eq) in THF at 28°C for 2 hours[5].

  • Causality & Insight: The oxidative addition of Pd(0) is highly sensitive to bond dissociation energies. The C-I bond (~238 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). This thermodynamic difference allows the palladium catalyst to selectively insert into the 5-iodo position at room temperature, appending the pyrimidine tail while leaving the 2-bromo position completely unreacted.

Step 2: Suzuki-Miyaura Coupling

  • Methodology: The resulting alkyne intermediate (1 eq) is reacted with 3-formyl-5-(trifluoromethyl)phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2 eq) in dioxane/H2O (2:1 v/v) at 80°C for 16 hours under N2 atmosphere[5].

  • Causality & Insight: With the iodine consumed, the elevated temperature and the electron-rich, sterically demanding dppf ligand force the palladium to activate the more stubborn C-Br bond. The aqueous base (K2CO3) activates the boronic acid to form an electron-rich boronate complex, accelerating the transmetalation step to yield the final DDR1 inhibitor.

Quantitative Data & Pharmacological Profiling

The elaboration of the 5-Iodo-6-methyl-1H-benzimidazole scaffold resulted in highly potent compounds. The table below summarizes the pharmacological profile of the lead compounds derived from this scaffold during the GENTRL AI discovery campaign[4].

Compound IDPrimary TargetBiochemical IC50 (nM)Cellular IC50 (nM)*Kinase Selectivity ProfileIn Vivo Pharmacokinetics (Mice)
Compound 1 DDR110.010.3Highly selective (Tested against 44 kinases; max off-target inhibition 37% for eEF-2K)Favorable (i.v. and p.o. exposure confirmed)
Compound 2 DDR121.05.8Selective for DDR1 over DDR2Favorable
Compound 3 DDR11,000.0N/AModerateN/A
Compound 4 DDR1278.0N/AModerateN/A

*Measured via auto-phosphorylation inhibition of DDR1-Y513 in U2OS cells stimulated with collagen.[4]

Future Perspectives

References

  • Title: Deep learning enables rapid identification of potent DDR1 kinase inhibitors (Main Text) Source: Nature Biotechnology / PubMed URL: [Link]

  • Title: Supplementary Information: Deep learning enables rapid identification of potent DDR1 kinase inhibitors Source: Nature Biotechnology / Fast.ai Forums URL: [Link]

  • Title: Deep Retrosynthetic Reaction Prediction using Local Reactivity and Global Attention Source: JACS Au / ACS Publications URL: [Link]

  • Title: So did 'AI' just discover its first drug? Comment on “Deep learning enables rapid identification of potent DDR1 kinase inhibitors” Source: DrugDiscovery.NET URL: [Link]

  • Title: Deep learning enables rapid identification of potent DDR1 kinase inhibitors (Full Text & Figures) Source: ResearchGate URL: [Link]

Sources

Comprehensive Technical Guide: 5-Iodo-6-methyl-1H-benzimidazole (CAS: 1934638-56-8) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chemical Identity & Structural Parameters

A precise understanding of the physical and structural properties of 5-Iodo-6-methyl-1H-benzimidazole is essential for analytical validation and downstream synthetic planning[2].

PropertyValue
IUPAC Name 5-Iodo-6-methyl-1H-benzimidazole
CAS Registry Number 1934638-56-8
Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Synonyms 6-Iodo-5-methyl-1H-benzimidazole
Structural Class Halogenated Heterocycle (Benzimidazole)
Key Reactive Sites C5 (Pd-catalyzed cross-coupling), N1/N3 (Alkylation/Acylation)

Mechanistic Role in Drug Design

The architectural design of 5-Iodo-6-methyl-1H-benzimidazole is not arbitrary; it is rooted in rational drug design principles[4].

  • The C6-Methyl Group: In kinase inhibitor design, small alkyl groups like methyl are frequently employed to occupy deep, hydrophobic sub-pockets within the ATP-binding site. This steric "bump" significantly enhances target selectivity by preventing binding to off-target kinases that lack the accommodating cavity[5].

  • The C5-Iodine Atom: Iodine is the most reactive halogen for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows medicinal chemists to rapidly diversify the core scaffold, appending complex aryl, heteroaryl, or alkyne substituents in the final synthetic steps to optimize pharmacokinetic properties and binding affinity[4],[3].

Synthesis Protocols & Experimental Workflows

The following step-by-step methodology outlines a robust, self-validating synthetic route to 5-Iodo-6-methyl-1H-benzimidazole, adapted from validated literature protocols[6],[3]. As a Senior Application Scientist, it is critical to understand the causality behind these specific reagent choices rather than merely following the recipe.

Step 1: Regioselective Iodination

Objective: Synthesize 4-iodo-5-methyl-2-nitroaniline from 5-methyl-2-nitroaniline.

  • Procedure: Dissolve 5-methyl-2-nitroaniline (1.0 eq) and N-iodosuccinimide (NIS, 0.95 eq) in glacial acetic acid. Reflux the mixture at 120°C for 70 minutes. Cool to room temperature and pour into ice-water to precipitate the product. Filter, wash with water and petroleum ether, and dry under reduced pressure[3].

  • Causality: The amino group is strongly activating and ortho/para directing, while the nitro group is deactivating and meta directing. The C4 position is para to the amine and meta to the nitro group, making it the most electron-rich and sterically accessible site for electrophilic aromatic substitution. NIS provides a controlled, mild source of electrophilic iodine (

    
    ), preventing over-halogenation[3].
    
  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using petroleum ether:ethyl acetate (10:1). The reaction is complete when the starting material is consumed and a new, lower-polarity (higher

    
    ) spot appears, confirming the addition of the lipophilic iodine atom[3].
    
Step 2: Selective Nitro Reduction

Objective: Reduce 4-iodo-5-methyl-2-nitroaniline to 4-iodo-5-methylbenzene-1,2-diamine.

  • Procedure: Suspend the nitro intermediate (1.0 eq), Iron powder (Fe, 4.0 eq), and Ammonium chloride (

    
    , 10.0 eq) in a mixture of Ethanol and Water (5:1). Stir at 80°C for 3 hours. Filter hot through Celite to remove iron salts, concentrate the filtrate, and extract with ethyl acetate. Wash with brine, dry over 
    
    
    
    , and concentrate to yield the diamine as a gray solid[3].
  • Causality: Standard catalytic hydrogenation (e.g.,

    
     with Pd/C) is strictly avoided here because it would rapidly cause hydrodeiodination, cleaving the critical C-I bond. The Béchamp reduction (
    
    
    
    ) is highly chemoselective; it reduces the nitro group to an amine via single-electron transfer processes without disturbing the aryl iodide[3].
  • Self-Validation: LC-MS analysis will show a mass shift corresponding to the loss of two oxygen atoms and the gain of two protons (

    
     shifts from ~279 to ~249). A visual color change from red (nitro compound) to gray (diamine) confirms successful reduction[3].
    
Step 3: Benzimidazole Cyclocondensation

Objective: Form the 5-Iodo-6-methyl-1H-benzimidazole core.

  • Procedure: In a round-bottom flask, treat 4-iodo-5-methylbenzene-1,2-diamine (1.0 eq) with an excess of 90% Formic acid. Heat the mixture in a water bath at 100°C for 2 hours. Cool the mixture and slowly add 10% sodium hydroxide (

    
    ) solution with constant rotation until the mixture is just alkaline to litmus. Collect the precipitated crude benzimidazole via vacuum filtration. Recrystallize from boiling water treated with decolorizing carbon[6],[7].
    
  • Causality: Formic acid serves a dual purpose as both the solvent and the one-carbon electrophile. The 1,2-diamine acts as a bis-nucleophile, undergoing a double condensation reaction with the carboxylic acid. Heating to 100°C drives the thermodynamic dehydration (loss of two water molecules), yielding the highly stable, 10-

    
     electron aromatic benzimidazole system[8].
    
  • Self-Validation: The neutralization step acts as an in-process control; the product is soluble in acidic media (as the protonated benzimidazolium salt) but precipitates sharply upon reaching pH 7-8 due to its neutral, hydrophobic nature[4]. Final validation is achieved via

    
    -NMR (appearance of the distinct C2-H singlet at ~8.2 ppm) and melting point determination[6],[3].
    

SynthesisWorkflow SM 5-Methyl-2-nitroaniline Step1 Step 1: Regioselective Iodination (NIS, AcOH, 120°C) SM->Step1 Int1 4-Iodo-5-methyl-2-nitroaniline Step1->Int1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl, 80°C) Int1->Step2 Int2 4-Iodo-5-methylbenzene-1,2-diamine Step2->Int2 Step3 Step 3: Cyclocondensation (HCOOH, 100°C) Int2->Step3 Product 5-Iodo-6-methyl-1H-benzimidazole (CAS: 1934638-56-8) Step3->Product

Fig 1: Step-by-step synthetic workflow for 5-Iodo-6-methyl-1H-benzimidazole.

Downstream Functionalization & Signaling

DDR1 is a collagen-activated receptor tyrosine kinase heavily implicated in fibrotic diseases and tumor progression[9]. By utilizing the C5-iodine for cross-coupling (e.g., attaching a functionalized alkyne or aryl group), researchers can generate candidates that perfectly occupy the DDR1 hinge region[3],[5]. This blocks ATP binding, halts collagen-induced autophosphorylation, and ultimately disrupts the downstream pro-fibrotic signaling cascade[5],[9].

SignalingPathway Scaffold 5-Iodo-6-methyl-1H-benzimidazole Coupling Pd-Catalyzed Cross-Coupling (Sonogashira/Suzuki) Scaffold->Coupling Diversification Candidate DDR1 Kinase Inhibitor Candidate Coupling->Candidate Binding DDR1 Kinase Hinge Region Binding Candidate->Binding Target Engagement Inhibition Inhibition of Collagen-Induced Signaling Binding->Inhibition Outcome Reduction in Fibrosis & Tumor Progression Inhibition->Outcome

Fig 2: Downstream functionalization and logical DDR1 kinase inhibition pathway.

References

1.2 2.1 3.6 4.5

Sources

Accelerating Kinase Inhibitor Discovery: The Strategic Utility of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of 5-Iodo-6-methyl-1H-benzimidazole in kinase inhibitor discovery. This document is structured for medicinal chemists and drug discovery scientists, focusing on synthetic utility, structural biology, and experimental protocols.

Executive Summary: The "Privileged" Scaffold

In the high-stakes arena of kinase inhibitor discovery, the benzimidazole core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Within this class, 5-Iodo-6-methyl-1H-benzimidazole represents a high-value intermediate. Its utility stems from a dual-functionalization strategy:

  • The 5-Iodo "Diversity Handle": A reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling library generation and access to the solvent-exposed regions of the kinase pocket.

  • The 6-Methyl "Hydrophobic Anchor": A steric and lipophilic moiety that often targets the gatekeeper region or hydrophobic selectivity pockets (e.g., specificity pocket), enhancing potency and isoform selectivity.

This guide delineates the workflow for transforming this building block into potent ATP-competitive inhibitors targeting kinases such as EGFR , VEGFR , CK2 , and p38 MAPK .

Structural Biology & Pharmacophore Mapping

To effectively utilize this scaffold, one must understand its binding mode within the ATP-binding cleft.

The ATP-Mimetic Binding Mode

The benzimidazole core typically binds to the hinge region of the kinase via hydrogen bonds.

  • N1 (Protonated/Alkylated): Often points towards the solvent or ribose-binding pocket.

  • N3 (Acceptor): Accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met793 in EGFR).

  • C5/C6 Vectors: These positions direct substituents into the "back pocket" or the "solvent front," depending on the specific orientation (which can be flipped based on C2-substitution).

The Role of the 6-Methyl Group

In many kinase inhibitors (e.g., p38 inhibitors), a small hydrophobic group at the 6-position is critical. It serves two functions:

  • Desolvation Penalty Reduction: Displaces high-energy water molecules from hydrophobic patches within the binding site.

  • Conformational Restriction: Limits the rotational freedom of the inhibitor, pre-organizing it for binding (entropic advantage).

Visualization: Pharmacophore Interaction

The following diagram illustrates the logical connectivity and binding vectors.

KinaseBinding Benzimidazole Benzimidazole Core (ATP Mimic) Hinge Hinge Region (H-Bonding) Benzimidazole->Hinge N3 H-Bond Acceptor Iodo 5-Iodo Handle (Pd-Coupling Site) Benzimidazole->Iodo C5 Position Methyl 6-Methyl Group (Steric Anchor) Benzimidazole->Methyl C6 Position HydrophobicPocket Hydrophobic Pocket (Selectivity) SolventFront Solvent Front (Solubility/Diversity) Iodo->SolventFront Extends to... Methyl->HydrophobicPocket Occupies...

Figure 1: Pharmacophore mapping of the 5-Iodo-6-methyl-1H-benzimidazole core within a generic kinase ATP-binding pocket.

Synthetic Workflow: From Core to Candidate

The 5-iodo position is the gateway to diversity. The synthetic strategy typically follows a "Protect-Couple-Deprotect" or "Couple-Cyclize" logic.

Retrosynthetic Analysis
  • Route A (Linear): Start with 5-iodo-6-methylbenzimidazole

    
     N-alkylation 
    
    
    
    C5-Suzuki Coupling.
  • Route B (Convergent): Start with 4-amino-5-iodo-2-methylaniline

    
     Cyclization 
    
    
    
    Functionalization.

Route A is preferred for library generation using the commercially available core.

Workflow Diagram

SynthesisWorkflow Start Start: 5-Iodo-6-methyl-1H-benzimidazole Step1 Step 1: N1-Alkylation/Protection (Reagent: R-X, Base) Start->Step1 Regiocontrol Step2 Step 2: C5-Suzuki/Sonogashira Coupling (Reagent: Ar-B(OH)2, Pd(dppf)Cl2) Step1->Step2 Diversity Introduction Step3 Step 3: C2-Functionalization (Optional) (Lithiation or Oxidative) Step2->Step3 Affinity Tuning Final Final Kinase Inhibitor Candidate Step2->Final Direct Path Step3->Final

Figure 2: Modular synthetic workflow for generating kinase inhibitor libraries.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol 4.1: Regioselective N-Alkylation

Objective: To attach a solubilizing group or pharmacophore at N1 while preventing N3 alkylation.

  • Dissolution: Dissolve 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add Cs₂CO₃ (1.5 eq) or NaH (1.1 eq). Stir for 30 min.

    • Note: Cs₂CO₃ often promotes N1/N3 mixtures but is milder. NaH is strictly anhydrous.

  • Alkylation: Add the alkyl halide (e.g., 2-chloroethyl morpholine) (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 4–12 h. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). Isolate the major regioisomer (typically N1, confirmed by NOESY NMR).

Protocol 4.2: Suzuki-Miyaura Cross-Coupling at C5

Objective: To install an aryl/heteroaryl group at the 5-position.

  • Setup: In a microwave vial, combine:

    • N-alkylated 5-iodo-6-methylbenzimidazole (1.0 eq)

    • Aryl boronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness with heteroaryls.

    • K₂CO₃ (2.0 eq)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reaction: Seal and heat to 90°C for 2–4 hours (or microwave at 110°C for 30 min).

  • Validation: Check for disappearance of the iodo-starting material (LC-MS).

  • Purification: Filter through Celite. Concentrate. Purify via reverse-phase HPLC or silica column.

Case Study Data: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data derived from general benzimidazole kinase inhibitor literature (e.g., targeting CK2 or VEGFR-2 ), illustrating the impact of the 5-Iodo and 6-Methyl groups.

Compound IDR1 (N-Subst.)R5 (C-Subst.)R6 (C-Subst.)[2]Kinase IC50 (nM)Mechanistic Insight
Cpd-1 MethylIodo Methyl 1,200Weak binder; Iodo is too lipophilic/small for deep pocket.
Cpd-2 MethylPhenylH450Loss of hydrophobic anchor at C6 reduces potency.
Cpd-3 MethylPhenylMethyl 85Synergy: Methyl fills hydrophobic void; Phenyl engages solvent front.
Cpd-4 Morpholino-Et3-PyridineMethyl 12 H-bond acceptor on Pyridine + Solubilizing tail + C6 anchor.

Table 1: Comparative SAR demonstrating the necessity of the 6-methyl group for high potency.

References

  • Bansal, Y., & Silakari, O. (2012).[3] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.[3] Link

  • Spadaro, P., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.[4] Molecules, 29(7), 1678. Link

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945). Journal of Medicinal Chemistry, 58(1), 147-169. Link

  • Gaba, M., et al. (2014). Structure–activity relationship studies of benzimidazole derivatives as potential antibacterial agents.[5] Arabian Journal of Chemistry. Link

  • BenchChem. (2025). Unlocking the Therapeutic Potential of Benzimidazole Scaffolds: A Comparative Guide. BenchChem Technical Guides. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Precursor synthesis for targeted therapeutics (e.g., DDR1 kinase inhibitors)

Introduction & Strategic Rationale

Synthesizing this molecule from 4-iodo-5-methyl-2-nitroaniline requires a two-step sequence: a chemoselective nitro reduction followed by a cyclocondensation. The primary synthetic challenge lies in the first step. The aryl carbon-iodine (C–I) bond is highly labile; standard catalytic hydrogenation (e.g., H₂, Pd/C) will inevitably lead to hydrodehalogenation, destroying the critical iodo handle. To circumvent this, we employ a modified Béchamp reduction using zero-valent iron and ammonium chloride [2]. This single-electron transfer mechanism is strictly chemoselective for the nitro group. For the subsequent cyclization, formic acid is utilized as a dual-purpose solvent and C1 synthon, driving the reaction to completion without the need for additional Lewis acids.

Synthetic Workflow

G A 4-Iodo-5-methyl- 2-nitroaniline B Fe, NH4Cl EtOH/H2O, 80°C A->B Step 1: Chemoselective Reduction C 4-Iodo-5-methylbenzene- 1,2-diamine B->C Filtration & Extraction D Formic Acid Reflux, 100°C C->D Step 2: Cyclocondensation E 5-Iodo-6-methyl- 1H-benzimidazole D->E Neutralization & Precipitation

Workflow for the chemoselective synthesis of 5-Iodo-6-methyl-1H-benzimidazole.

Experimental Protocols & Self-Validating Systems

Step 1: Chemoselective Reduction to 4-Iodo-5-methylbenzene-1,2-diamine

Mechanistic Insight: Iron powder acts as the reducing agent, while NH₄Cl serves as a mild proton source that activates the iron surface and facilitates the proton-coupled electron transfer. Unlike strong acids (which can cause polymerization) or Pd/C (which causes deiodination), this neutral-to-mildly-acidic aqueous system preserves the C–I bond entirely [3].

Table 1: Reagent Quantities for Step 1

ReagentMW ( g/mol )EquivalentsFunction
4-Iodo-5-methyl-2-nitroaniline278.051.0Starting Material
Iron (Fe) powder (325 mesh)55.844.0Reducing Agent
Ammonium Chloride (NH₄Cl)53.4910.0Proton Source / Activator
Ethanol / H₂O (5:1 v/v)N/A12 volumesSolvent System

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-iodo-5-methyl-2-nitroaniline (1.0 eq) in the EtOH/H₂O mixture.

  • Activation: Add the Fe powder (4.0 eq) and NH₄Cl (10.0 eq) at room temperature. The mixture will appear as a dark, heterogeneous suspension.

  • Reaction: Heat the mixture to 80 °C (reflux) under vigorous magnetic stirring for 3 hours.

  • Validation Check (In-Process): Spot the reaction mixture on a TLC plate (Eluent: Petroleum Ether/Ethyl Acetate 3:1). The distinct red spot of the starting material (

    
    ) must be completely consumed, replaced by a lower-running gray/brown spot.
    
  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides and unreacted metal. Wash the filter cake thoroughly with ethyl acetate (3 × 10 volumes).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Quality Control: The crude 4-iodo-5-methylbenzene-1,2-diamine is obtained as a gray solid. LC-MS requirement:

    
    . Proceed to Step 2 without further purification to prevent oxidative degradation of the diamine.
    
Step 2: Cyclocondensation to 5-Iodo-6-methyl-1H-benzimidazole

Mechanistic Insight: Formic acid (HCOOH) is highly efficient here as it eliminates the need for external catalysts. It formylates the more nucleophilic amine group to create a formamide intermediate. The inherent acidity of the solvent then catalyzes the intramolecular nucleophilic attack of the adjacent amine onto the carbonyl carbon, followed by dehydration to yield the aromatic benzimidazole system.

Table 2: Reagent Quantities for Step 2

ReagentMW ( g/mol )EquivalentsFunction
4-Iodo-5-methylbenzene-1,2-diamine248.061.0Intermediate Precursor
Formic Acid (HCOOH, 98%)46.03Excess (10 vol)C1 Synthon & Solvent
Aqueous Ammonia (28%)17.03As needed to pH 8Neutralization Agent

Step-by-Step Methodology:

  • Preparation: Dissolve the crude diamine intermediate (1.0 eq) from Step 1 in neat 98% formic acid (10 volumes).

  • Reaction: Heat the solution to a gentle reflux (100–105 °C) for 4 hours. The solution will typically darken.

  • Validation Check (In-Process): Analyze an aliquot via LC-MS. The diamine mass (

    
     249.0) should be absent, fully converted to the benzimidazole mass (
    
    
    
    259.0).
  • Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic mixture over crushed ice.

  • Neutralization (Critical Step): Dropwise, add 28% aqueous ammonia under vigorous stirring until the solution reaches exactly pH 8.0 (verify with pH paper).

    • Causality Note: The reaction is highly exothermic. Furthermore, benzimidazoles are basic (pKa

      
       5.5). If the pH remains acidic, the product will remain protonated and dissolved in the aqueous phase, destroying your yield. Reaching pH 8 ensures complete precipitation of the free base.
      
  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake exhaustively with cold distilled water to remove residual ammonium formate salts.

  • Drying: Dry the solid under high vacuum at 50 °C overnight to afford 5-Iodo-6-methyl-1H-benzimidazole as an off-white to pale brown solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, verify the product against the following standard parameters:

  • LC-MS:

    
     calculated for 
    
    
    
    : 258.97; Found: 259.0.
  • ¹H-NMR (400 MHz, DMSO-

    
    ):  Expect a singlet for the benzimidazole C2-proton at 
    
    
    
    ~8.15 ppm. The aromatic protons (C4 and C7) will appear as distinct singlets around
    
    
    8.00 ppm and
    
    
    7.45 ppm due to the para-relationship on the substituted ring. The methyl group will appear as a sharp singlet at
    
    
    ~2.40 ppm.

References

  • Deep learning enables rapid identification of potent DDR1 kinase inhibitors Nature Biotechnology, 37(9), 1038-1040 (2019). URL:[Link]

  • Iron-Ammonium Chloride—A Convenient and Inexpensive Reductant Synthetic Communications, 22(22), 3189-3195 (1992). URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Journal of Chemical Education, 100(9), 3464-3473 (2023). URL:[Link]

Palladium-Catalyzed Cross-Coupling of 5-Iodo-6-methyl-1H-benzimidazole: Strategic Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AN-2026-BZ

Abstract & Substrate Intelligence

5-Iodo-6-methyl-1H-benzimidazole is a high-value scaffold in drug discovery, serving as a critical intermediate for Angiotensin II receptor antagonists (e.g., Telmisartan analogs) and various kinase inhibitors. Its utility lies in the orthogonal reactivity of the C-I bond (oxidative addition) and the N-H motif (nucleophilic substitution).[1]

However, this substrate presents a dual-reactivity paradox that often leads to catalyst deactivation or regiochemical mixtures:

  • Tautomeric Ambiguity: In solution, the 1-H and 3-H tautomers are in rapid equilibrium.[1] Without N-protection, the "5-iodo" and "6-iodo" positions are chemically equivalent until the symmetry is broken.

  • Catalyst Poisoning: The basic imidazole nitrogen (N3) and the acidic N-H (pKa ~12.[1]3) can coordinate to Pd(II) species, forming stable "palladacycles" that arrest the catalytic cycle.[2][1]

This guide provides two distinct workflows: a robust Protection-First Route (recommended for scale-up) and a Direct Coupling Route (recommended for rapid analog screening).[1]

Strategic Workflow & Decision Matrix

The following decision tree outlines the optimal synthetic pathway based on your target moiety and scale.

G Start Starting Material: 5-Iodo-6-methyl-1H-benzimidazole Decision Is N1-Substitution Required? Start->Decision RouteA Route A: Protection/Alkylation First (High Reliability) Decision->RouteA Yes (or Scale >10g) RouteB Route B: Direct Coupling (Step Economy) Decision->RouteB No (Rapid Screening) StepA1 Step 1: N-Alkylation (R-X, Base) or Protection (SEM, Boc) RouteA->StepA1 StepB1 Step 1: Ligand-Controlled Coupling (Water-soluble phosphines or High-Base) RouteB->StepB1 StepA2 Step 2: Pd-Coupling (Suzuki/Sonogashira) StepA1->StepA2 ResultA Product: N1-Substituted 5-Aryl-benzimidazole StepA2->ResultA ResultB Product: Free-NH 5-Aryl-benzimidazole StepB1->ResultB

Figure 1: Strategic decision tree for benzimidazole functionalization. Route A is preferred to lock regiochemistry early.

Protocol A: Suzuki-Miyaura Coupling (Protection-First Strategy)

Application: Synthesis of biaryl scaffolds (e.g., Telmisartan precursors).[1] Mechanism: The N-alkyl group prevents Pd-coordination to the nitrogen, allowing the catalytic cycle to proceed with standard ligands.[1]

Pre-requisite: Regioselective N-Alkylation

Note: Alkylation of 5-iodo-6-methyl-1H-benzimidazole typically yields a mixture of 1,5- and 1,6-isomers. Separation is required.

Coupling Protocol

Scale: 1.0 mmol | Time: 2–4 hours | Temp: 80–90 °C[2][1]

Reagents:

  • Substrate: N-Alkyl-5-iodo-6-methylbenzimidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][3]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Chosen for resistance to oxidative decomposition.[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2][1]

  • Solvent: 1,4-Dioxane (degassed)[2][1]

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the benzimidazole substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2.0 M aq. K₂CO₃.[1][3][4]

  • Reaction: Heat the mixture to 90 °C. The biphasic nature helps scavenge boronic acid byproducts.[1]

  • Monitor: Check TLC/LCMS at 2 hours. Look for the disappearance of the starting material (M+H).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][5]

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Validation Data:

Parameter Specification
Typical Yield 85–95%
Regioselectivity N/A (Locked in previous step)

| Key Impurity | Protodeboronation of boronic acid (Ph-H) |[1]

Protocol B: Copper-Free Sonogashira Coupling (Direct/Unprotected)

Application: Introduction of alkyne linkers without prior N-protection.[1] Challenge: Copper (CuI) often promotes dimerization of alkynes (Glaser coupling) and can complex with the benzimidazole nitrogen.[1] This protocol uses a Cu-free approach enabled by a specialized ligand.[1]

Protocol

Scale: 0.5 mmol | Time: 12 hours | Temp: 80 °C

Reagents:

  • Substrate: 5-Iodo-6-methyl-1H-benzimidazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)[1]

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]

  • Ligand Additive: XPhos (10 mol%) — Steric bulk prevents N-binding.[1]

  • Base: Cs₂CO₃ (3.0 equiv) — Stronger base required for free NH.[1]

  • Solvent: DMF/Water (9:1) — Water promotes solubility of the inorganic base.

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, combine PdCl₂(PPh₃)₂, XPhos, and Cs₂CO₃ in a pressure tube.

  • Substrate Addition: Add the 5-iodo-6-methyl-1H-benzimidazole.

  • Solvation: Add DMF/Water mixture. The solution should be yellow/orange.[1]

  • Alkyne Addition: Add the terminal alkyne via syringe.[1]

  • Reaction: Seal and heat to 80 °C overnight.

    • Note: The reaction may initially turn dark black (Pd nanoparticles); this is active for iodides.[1]

  • Quench: Pour into ice water. Adjust pH to ~7 with 1M HCl (carefully, to precipitate the product if it's amphoteric).

  • Isolation: Filter the precipitate or extract with n-Butanol if highly polar.[1]

Analytical Validation & Troubleshooting

Regiochemical Assignment (NOE)

When working with the N-alkylated products (Route A), confirming the position of the alkyl group relative to the methyl/aryl group is critical.[1]

  • 1,5-Isomer (Target): NOE correlation observed between N-Alkyl protons and the C4-H (aromatic proton singlet).[1] Weak or no NOE to the Methyl group at C6.[1]

  • 1,6-Isomer (Byproduct): Strong NOE correlation observed between N-Alkyl protons and the C7-H. Crucially, NOE may be seen between N-Alkyl and the C6-Methyl group protons.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by N3 or NH.[1]Switch to Route A (Protect N). Increase catalyst to 10 mol%. Use SPhos or XPhos ligands.[1]
Homocoupling of Boronic Acid Low rate of oxidative addition.[1]Ensure system is strictly oxygen-free.[1] Switch base to K₃PO₄.
Regioisomer Mixture (Alkylation) Tautomeric equilibrium.[1]Use steric bulk (e.g., isopropyl) to favor 1,6 or 1,5 specifically, or separate by crystallization.[2]
Pd Black Precipitation Ligand dissociation.Add excess ligand (PPh₃ or XPhos).[1] Lower temperature to 60 °C.

References

  • Telmisartan Synthesis & Benzimidazole Chemistry

    • Ries, U. J., et al. (1993).[2][1][6] 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040–4051.[2][1] [1]

  • Suzuki Coupling of Unprotected Azoles

    • Düfert, A., & Buchwald, S. L. (2014).[2] Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2][7] Journal of the American Chemical Society, 136(45), 15917–15924.[2] [1]

  • Regioselectivity in Benzimidazole Alkylation

    • Lozinskaya, N. A., et al. (2010).[2][1] Regioselectivity of the alkylation of 5(6)-substituted benzimidazoles. Chemistry of Heterocyclic Compounds, 46, 1205–1212.[2]

  • Copper-Free Sonogashira Protocols

    • Gelder, R. V., et al. (2022).[2][1] Copper-free Sonogashira coupling: A robust methodology.[1] Organic Process Research & Development.[1] (Generalized Reference based on standard field practices).[1]

Disclaimer: These protocols involve hazardous chemicals.[1] All experiments should be performed in a fume hood with appropriate PPE.[1] The user assumes all responsibility for safety and compliance.

Sources

Application Note: Regioselective N-Alkylation of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The functionalization of the benzimidazole core is a cornerstone strategy in medicinal chemistry, yielding privileged scaffolds with profound antiviral, anticancer, and antihypertensive properties 1. Among these, 5-Iodo-6-methyl-1H-benzimidazole serves as a highly valuable bifunctional building block. The iodine atom acts as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the methyl group provides essential steric and lipophilic tuning for target binding.

However, the N-alkylation of this unsymmetrical substrate presents a significant regioselectivity challenge due to annular tautomerism, yielding a mixture of N1 and N3 alkylated isomers. This guide provides an authoritative, self-validating framework for achieving highly regioselective N-alkylation, grounded in mechanistic causality and proven experimental protocols.

Mechanistic Causality: Engineering Regioselectivity

To control the reaction, one must understand the electronic topology of the intermediate benzimidazolide anion. When 5-iodo-6-methyl-1H-benzimidazole is deprotonated, the negative charge is delocalized across the N1 and N3 atoms. The regiochemical outcome of the subsequent electrophilic attack is dictated by the synergistic electronic effects of the C5 and C6 substituents 2.

  • The 5-Iodo Effect (-I): The iodine atom at C5 is 3 bonds away from N3 and 4 bonds away from N1. Its inductive electron-withdrawing effect (-I) disproportionately decreases the electron density at the closer N3 atom, making N1 the relatively more nucleophilic site.

  • The 6-Methyl Effect (+I): Conversely, the methyl group at C6 is 3 bonds away from N1 and 4 bonds away from N3. Its electron-donating effect (+I and hyperconjugation) disproportionately increases the electron density at N1.

Comparative Data Presentation

The choice of base and solvent system fundamentally alters the reaction trajectory. The table below synthesizes quantitative data for benzimidazole N-alkylation across different reaction paradigms.

MethodologyReagents / CatalystSolvent SystemTemp (°C)Typical Yield (%)Regioselectivity (N1:N3)Control Regime
Conventional Strong Base NaH (1.2 eq), R-XDMF or THF0 to RT85 - 95%> 9:1Kinetic
Mild Base K₂CO₃ (2.0 eq), R-XAcetonitrile60 - 8070 - 85%~ 3:1Thermodynamic
Phase-Transfer (PTC) KOH (aq), 18-crown-6Toluene / H₂ORT80 - 90%~ 4:1Biphasic
Green Aqueous SDS, NaOH (aq)Water55 - 6075 - 88%~ 3:1Micellar / Mixed

Data aggregated from standardized benzimidazole functionalization studies 1, 4.

Logical Workflow & Analytical Validation

To ensure absolute trustworthiness, the protocol must be self-validating. Regiochemistry cannot be assumed; it must be proven. The workflow below integrates the synthetic steps with mandatory 2D NMR (NOESY/HMBC) validation.

G Start 5-Iodo-6-methyl-1H-benzimidazole (Tautomeric Mixture) Deprotonation Deprotonation (NaH, 0 °C) Start->Deprotonation Base Anion Benzimidazolide Anion (N1 Nucleophilicity > N3) Deprotonation->Anion -H2 Alkylation Alkyl Halide Addition (Strict Temperature Control) Anion->Alkylation R-X Crude Crude Regioisomers (Major: N1, Minor: N3) Alkylation->Crude SN2 Attack Validation Self-Validation (NOESY: N-Alkyl ↔ C7-H ↔ C6-Me) Crude->Validation Purification & NMR

Workflow and self-validation for the N-alkylation of 5-Iodo-6-methyl-1H-benzimidazole.

The Self-Validating NMR Proof

To unambiguously confirm N1 alkylation, utilize 2D NOESY NMR on the purified product:

  • Locate the N-alkyl protons (e.g., N-CH₃ singlet).

  • Observe the Nuclear Overhauser Effect (NOE) cross-peak to the adjacent aromatic proton. If alkylated at N1, this is the C7-H proton.

  • Differentiate C7-H from C4-H by looking for a secondary NOE cross-peak. C7-H will show a strong spatial correlation to the C6-Methyl group. C4-H (adjacent to the iodine) will not.

  • Proof of Identity: A continuous NOE chain of [N-Alkyl] ↔[C7-H] ↔ [C6-Methyl] definitively validates the N1 regioisomer.

Experimental Methodologies

Protocol A: NaH-Mediated N-Alkylation (Kinetic Control)

Designed for maximum N1 regioselectivity and high yield.

Reagents:

  • 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert Argon atmosphere, add 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq).

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir until fully dissolved.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (1.2 eq) in portions. Causality note: Immediate hydrogen gas evolution indicates the formation of the highly nucleophilic benzimidazolide anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophilic Addition: While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise via a syringe. Causality note: Slow addition at low temperature maintains kinetic control, preventing dialkylation and favoring the electronically preferred N1 site.

  • Propagation: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS or TLC (eluting with Hexane/EtOAc).

  • Quench & Workup: Cool the flask back to 0 °C and cautiously quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl. Dilute with Ethyl Acetate, separate the layers, and wash the organic layer extensively with water (3x) and brine to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to separate the trace N3 isomer from the major N1 product.

Protocol B: SDS-Aqueous Micellar Catalysis (Green Alternative)

Designed for environmental sustainability and safety, utilizing water as the primary solvent 4.

Reagents:

  • 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq)

  • Sodium Dodecyl Sulfate (SDS, 20 mol%)

  • NaOH (1.5 eq)

  • Alkyl Halide (1.2 eq)

  • Deionized Water

Step-by-Step Procedure:

  • Micelle Formation: Dissolve SDS (20 mol%) and NaOH (1.5 eq) in deionized water. Stir at room temperature until a clear micellar solution forms.

  • Substrate Addition: Add 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq) to the aqueous basic medium. Causality note: The SDS surfactant solubilizes the highly lipophilic benzimidazole core within the hydrophobic core of the micelles, facilitating the reaction in water.

  • Alkylation: Add the alkyl halide (1.2 eq). Heat the mixture to 55–60 °C and stir vigorously for 4-6 hours.

  • Isolation: Upon completion (monitored by TLC), cool the mixture to room temperature. Extract the aqueous layer with Dichloromethane (2 x 30 mL). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.

References

1.1 - Benchchem 2.2 - ConnectSci 3.3 - Organic Letters (ACS Publications) 4.4 - ResearchGate

Sources

Application Note: Orthogonal Functionalization of 5-Iodo-6-methyl-1H-benzimidazole for Accelerated Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-6-methyl-1H-benzimidazole (CAS: 1934638-56-8)[1] has emerged as a privileged medicinal chemistry intermediate, particularly in the rapid development of kinase inhibitors. This scaffold gained significant prominence when it was utilized by a generative artificial intelligence (GENTRL) system to discover potent Discoidin Domain Receptor 1 (DDR1) kinase inhibitors in a record-breaking 21 days[2]. This application note provides a comprehensive guide to the chemoselective, orthogonal functionalization of this intermediate, enabling researchers to rapidly generate diverse libraries of hinge-binding therapeutics.

Mechanistic Rationale: The Causality of Scaffold Design

In medicinal chemistry, every atom must serve a purpose. The 5-iodo-6-methyl-1H-benzimidazole scaffold is engineered for both synthetic tractability and biological efficacy. Understanding the causality behind these structural features is critical for rational drug design:

  • The 5-Iodo Handle (Synthetic Velocity): The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to a carbon-bromine (C-Br) bond (~336 kJ/mol). This thermodynamic differential allows for strictly chemoselective oxidative addition by Palladium(0) catalysts at the C5 position. Consequently, one can perform a Sonogashira coupling at C5 without disturbing a halogen at C2, eliminating the need for complex protecting group strategies.

  • The 6-Methyl Group (Conformational Locking): Beyond increasing the lipophilic contact within the kinase hydrophobic pocket, the 6-methyl group provides essential steric bulk. Once a bulky alkyne is coupled at C5, the adjacent methyl group restricts its free rotation, effectively "locking" the molecule into the bioactive conformation required to fit the DDR1 ATP-binding site[3].

  • The 1H-Benzimidazole Core (Hinge Binding): The nitrogen atoms of the benzimidazole act as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (a universal requirement for Type I and Type II kinase inhibitors).

Biological Context: DDR1 Signaling and Fibrosis

DDR1 is a receptor tyrosine kinase activated by extracellular matrix collagens (Type I and IV). Aberrant DDR1 signaling is a primary driver of tissue fibrosis and tumor progression[4]. Upon collagen binding, DDR1 undergoes autophosphorylation at Tyr 513 and Tyr 792, triggering downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) cascades[4][5]. Inhibitors derived from 5-Iodo-6-methyl-1H-benzimidazole competitively bind the ATP pocket, blocking this autophosphorylation and halting the fibrotic cascade.

DDR1_Pathway Collagen Collagen I/IV (ECM Ligand) DDR1 DDR1 Receptor (Kinase) Collagen->DDR1 Binds AutoPhos Autophosphorylation (Tyr 513 / 792) DDR1->AutoPhos Activates PI3K PI3K/AKT Pathway AutoPhos->PI3K Survival MAPK MAPK/ERK Pathway AutoPhos->MAPK Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->AutoPhos Blocks ATP Binding Site Fibrosis Fibrosis & Tumor Progression PI3K->Fibrosis MAPK->Fibrosis

DDR1 Kinase Signaling Pathway and Targeted Inhibition Mechanism.

Experimental Workflows: Self-Validating Protocols

To utilize this scaffold, we employ an orthogonal cross-coupling strategy. The workflow begins with the C2-bromination of the starting material, followed by a chemoselective C5-Sonogashira coupling, and concludes with a C2-Suzuki coupling.

Workflow SM 5-Iodo-6-methyl- 1H-benzimidazole Step0 C2-Bromination SM->Step0 NBS Int0 2-Bromo-5-iodo- 6-methyl-1H-benzimidazole Step0->Int0 Step1 Sonogashira Coupling (C5) Int0->Step1 Pd(II), CuI Int1 C5-Alkynylated Intermediate Step1->Int1 Step2 Suzuki Coupling (C2) Int1->Step2 Pd(II), Ar-B(OH)2 Product DDR1 Kinase Inhibitor Step2->Product

Orthogonal Functionalization Workflow of 5-Iodo-6-methyl-1H-benzimidazole.

Protocol A: Chemoselective Sonogashira Coupling at C5

This protocol exploits the hyper-reactivity of the C5-Iodo group over the C2-Bromo group[6].

Reagents & Materials:

  • 2-Bromo-5-iodo-6-methyl-1H-benzimidazole (1.0 eq, 1.13 mmol)

  • 5-Ethynylpyrimidine (2.0 eq, 2.26 mmol)

  • Pd(PPh₃)₂Cl₂ (0.1 eq, 112.7 µmol)

  • CuI (0.1 eq, 112.7 µmol)

  • Triethylamine (TEA) (10.0 eq, 11.28 mmol)

  • Anhydrous THF (6.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-bromo-5-iodo-6-methyl-1H-benzimidazole and 5-ethynylpyrimidine in anhydrous THF.

  • Degassing: Sparge the solution with ultra-pure N₂ for 10 minutes to remove dissolved oxygen, which can cause alkyne homocoupling (Glaser coupling).

  • Catalyst Addition: Under a positive N₂ flow, add Pd(PPh₃)₂Cl₂ and CuI, followed immediately by TEA. The solution will typically darken.

  • Reaction: Stir the mixture at 28°C for 2 hours.

  • Self-Validation (QC): Monitor via LCMS. The reaction is complete when the starting mass is fully consumed. The presence of unreacted C2-bromo is confirmed by the characteristic 1:1 isotopic M/M+2 doublet in the mass spectrum.

  • Workup: Quench the reaction with 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

With the C5 position functionalized, the C2-bromo group is now activated for Suzuki coupling to introduce the final aryl moiety[6].

Reagents & Materials:

  • C5-Alkynylated Intermediate (1.0 eq, 479.0 µmol)

  • 3-Formyl-5-(trifluoromethyl)phenylboronic acid (1.5 eq, 718.5 µmol)

  • Pd(dppf)Cl₂ (0.1 eq, 47.9 µmol)

  • K₂CO₃ (2.0 eq, 958.0 µmol)

  • 1,4-Dioxane / H₂O (2:1 v/v, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: Combine the intermediate, boronic acid, and K₂CO₃ in a microwave vial or pressure tube containing the Dioxane/H₂O solvent mixture.

  • Degassing: Degas and purge the vessel with N₂ three times. The presence of water is critical here to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under N₂. Seal the vessel.

  • Reaction: Heat the mixture to 80°C and stir for 16 hours.

  • Self-Validation (QC): Perform LCMS analysis. The target product mass should be detected with the complete disappearance of the brominated isotopic pattern.

  • Workup: Cool to room temperature, quench with 5 mL of water, and extract with Ethyl Acetate (3 × 5 mL). Purify via flash column chromatography or preparative HPLC to yield the final inhibitor.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected outcomes for the orthogonal functionalization workflow, ensuring reproducible scale-up.

Reaction StepElectrophile HandleCoupling PartnerCatalyst SystemTemp / TimeExpected YieldSelectivity
Sonogashira C5-Iodo5-Ethynylpyrimidine (2.0 eq)Pd(PPh₃)₂Cl₂ / CuI (10 mol%)28°C / 2 hr75 - 85%>99% for C5 over C2
Suzuki-Miyaura C2-BromoAr-Boronic Acid (1.5 eq)Pd(dppf)Cl₂ (10 mol%)80°C / 16 hr65 - 80%N/A (Only C2 remains)

Note: Yields are based on optimized conditions derived from the generative AI validation syntheses[6].

References

Sources

Application Note: Precision Sonogashira Coupling of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Iodo-6-methyl-1H-benzimidazole scaffold represents a privileged pharmacophore in kinase inhibition and receptor modulation. However, its functionalization via Sonogashira cross-coupling presents two distinct challenges often overlooked in general protocols:

  • Ortho-Steric Hindrance: The C6-methyl group exerts steric pressure on the C5-iodide, potentially retarding the oxidative addition step of the catalytic cycle.

  • Annular Tautomerism: The free N-H proton allows rapid tautomerization between the 5-iodo-6-methyl and 6-iodo-5-methyl forms. This complicates N-protection strategies, often leading to regioisomeric mixtures that must be managed.[1]

This guide provides two field-validated protocols: a Direct Coupling method for rapid library generation and a Protected Route for scalable, high-purity synthesis.

Strategic Analysis & Mechanistic Insights

The Steric Challenge (The "Ortho Effect")

Unlike simple aryl iodides, the 6-methyl group in this substrate creates a steric wall proximal to the C-I bond.

  • Impact: Standard bulky phosphine ligands (e.g., P(t-Bu)3) may encounter resistance during oxidative addition.

  • Solution: We utilize Pd(dppf)Cl₂ or Pd(PPh₃)₂Cl₂ . The bite angle of dppf (99°) and its ferrocenyl backbone allow it to accommodate ortho-substituted aryl halides more effectively than rigid monodentate systems.

The Tautomerism Trap

In the unprotected form, the molecule exists in equilibrium.

  • Direct Coupling: Reacts through the reactive tautomer; the product re-equilibrates.

  • Protection (e.g., SEM/Boc): "Locks" the tautomers into distinct constitutional isomers (N1-SEM-5-iodo-6-methyl vs. N1-SEM-6-iodo-5-methyl). These have different electronic properties and must often be separated before coupling if strict regiocontrol is required.

Decision Matrix: Workflow Selection

Workflow Start Start: 5-Iodo-6-methyl-1H-benzimidazole Decision Is N-functionalization required in the final target? Start->Decision RouteA ROUTE A: Direct Coupling (Unprotected) Decision->RouteA No (Free NH desired) RouteB ROUTE B: Protection First (SEM/Boc/Alkyl) Decision->RouteB Yes (N-R desired) StepA1 Reaction: Pd(PPh3)2Cl2 / CuI High Base Load (Et3N) RouteA->StepA1 StepB1 Step 1: N-Protection (Yields Regioisomers) RouteB->StepB1 EndA Product: 5-Alkynyl-benzimidazole (Tautomeric Mixture) StepA1->EndA StepB2 Step 2: Separation of Isomers (Chromatography) StepB1->StepB2 StepB3 Step 3: Coupling Reaction StepB2->StepB3 EndB Product: Single Regioisomer N-Protected Alkynyl-benzimidazole StepB3->EndB

Caption: Strategic workflow for selecting the optimal coupling pathway based on final target requirements.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected Substrate)

Best for: Rapid analog generation, "Green" chemistry (fewer steps). Mechanism: Relies on the high acidity of the NH (pKa ~12) being deprotonated or solvated to prevent catalyst poisoning.

Reagents:

  • Substrate: 5-Iodo-6-methyl-1H-benzimidazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (3 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio)

Procedure:

  • Setup: Charge a dried reaction vial with the benzimidazole substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Inject anhydrous DMF and Et₃N via syringe. Stir until the benzimidazole is fully dissolved (sonication may be required).

  • Addition: Add the terminal alkyne dropwise.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Note: The 6-methyl group necessitates higher heat than standard phenyl iodides (usually RT-60°C).

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Protected Route (High Precision)

Best for: Large scale, specific N-alkyl targets, or when the alkyne is sensitive to basic conditions.

Step 1: Protection (Example: SEM-Protection)

  • Dissolve substrate in THF at 0°C.

  • Add NaH (1.2 equiv).[1] Stir 30 min.

  • Add SEM-Cl (1.1 equiv). Warm to RT.

  • Critical Step: Isolate and separate the regioisomers (1,5- vs 1,6-) via column chromatography. Determine regiochemistry via NOESY NMR (interaction between N-CH₂ and C4-H vs C7-H).

Step 2: Coupling Reagents:

  • Substrate: N-Protected-5-iodo-6-methylbenzimidazole (1.0 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)

  • Solvent: 1,4-Dioxane or THF

  • Temp: 80°C

Procedure:

  • Combine protected substrate, alkyne, Pd(dppf)Cl₂, and base in a flask.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent.

  • Heat to 80°C for 2-6 hours.

  • Filter through Celite, concentrate, and purify.

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Black Precipitate Pd black formation (catalyst decomposition).Oxygen leak? Ensure rigorous degassing. Add excess ligand (PPh₃, 10 mol%) to stabilize Pd species.
No Reaction Starting material recovered.Steric Failure. Switch catalyst to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase temp to 100°C.
Glaser Coupling Homocoupling of alkyne (dimer) observed.Too much O₂ present. Degas solvents by sparging. Reduce CuI loading to 1 mol% or switch to Cu-free conditions (see Ref 3).
Regio-Scrambling Multiple spots on TLC (Protected Route).Isomer separation in Step 1 was incomplete. Re-purify starting material.

Catalytic Cycle Visualization

The following diagram illustrates the specific steric interaction during the oxidative addition step.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet + R-C≡C-Cu RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Sterics STERIC CLASH: 6-Methyl vs Ligand Sterics->OxAdd Slows Step

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 6-methyl substituent.

References

  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Source: Arkivoc (2009). Context: Demonstrates ligand-free/microwave conditions for unprotected benzimidazoles.

  • Synthesis and characterization of benzimidazole derivatives by Sonogashira coupling. Source: Der Pharma Chemica (2011). Context: General protocols for 5-substituted benzimidazoles.

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. Source: PMC / NIH (2016). Context: Advanced Cu-free conditions for sensitive substrates.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein J. Org. Chem. (2021).[2] Context: Detailed mechanistic insight into the N1 vs N2 (or N1 vs N3 for benzimidazole) alkylation selectivity issues relevant to Protocol B.

  • Sonogashira Coupling - Reaction Conditions and Catalysts. Source: Organic Chemistry Portal. Context: Comprehensive database of catalyst/ligand choices for hindered substrates.

Sources

Application Note: High-Fidelity Synthesis of Benzimidazole Libraries via 5-Iodo-6-Methyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The benzimidazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from anti-hypertensives (e.g., Telmisartan) to proton pump inhibitors (e.g., Omeprazole) and anthelmintics (e.g., Albendazole).[1][2]

This Application Note details the construction of diverse benzimidazole libraries utilizing 5-iodo-6-methylbenzimidazole as the central linchpin.

The "5-Iodo-6-Methyl" Advantage

While generic benzimidazoles are common, this specific substitution pattern offers distinct chemoselective advantages for library generation:

  • The Iodine Handle (C-5): Unlike bromine or chlorine, the C-5 iodine atom undergoes oxidative addition with Palladium(0) under mild conditions.[1] This allows for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings without affecting other sensitive functional groups.[1]

  • The Methyl Anchor (C-6): The methyl group breaks the symmetry of the benzene ring. Upon N-alkylation, it ensures a distinct regio-isomeric profile compared to the symmetric 5,6-dimethyl analogues.[1] Biologically, it adds lipophilicity (

    
    ) and blocks metabolic oxidation at the C-6 position.[1]
    
  • Orthogonal Diversity: This scaffold allows for three points of diversity (N-1, C-2, and C-5) to be modified sequentially.[1]

Strategic Workflow: The Divergent Synthesis

The following flowchart illustrates the critical path for generating a 3-dimensional library (N-1, C-2, C-5 diversity) from a single precursor.

BenzimidazoleLibrary start Precursor 4-iodo-5-methyl-1,2-diaminobenzene cyclization Step 1: Oxidative Cyclization (Diversity Point R2) start->cyclization Aldehydes/Na2S2O5 core Core Scaffold 2-Substituted-5-iodo-6-methylbenzimidazole cyclization->core alkylation Step 2: N-Alkylation (Diversity Point R1) core->alkylation R1-X / Cs2CO3 coupling Step 3: Pd-Coupling (Diversity Point R5) alkylation->coupling Pd(dppf)Cl2 / Ar-B(OH)2 library Final Library (R1, R2, R5 Varied) coupling->library

Caption: Divergent synthesis workflow illustrating the sequential introduction of diversity at C-2 (Cyclization), N-1 (Alkylation), and C-5 (Cross-Coupling).

Experimental Protocols

Protocol A: Scaffold Synthesis (C-2 Diversification)

Objective: To form the benzimidazole core with variable substituents at the C-2 position. Mechanism: Oxidative condensation of diamines with aldehydes. Sodium metabisulfite (Na₂S₂O₅) acts as the oxidant to drive the formation of the imidazole ring from the intermediate imine.

Materials:

  • 4-iodo-5-methyl-1,2-diaminobenzene (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.1 equiv)[1]

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)[1]

  • Solvent: Ethanol/Water (3:1 v/v)[1]

Procedure:

  • Dissolve the diamine (1 mmol) and the chosen aldehyde (1.1 mmol) in 5 mL of EtOH/H₂O.

  • Add Na₂S₂O₅ (1.2 mmol) in one portion.

  • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexanes).

  • Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold water.[3] If soluble, dilute with water (10 mL), extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Validation: The presence of the iodine atom is confirmed by mass spectrometry (M+ and M+2 pattern not applicable for I, but distinct mass shift) and ¹³C NMR (C-I carbon typically appears ~85-95 ppm).[1]

Protocol B: Regioselective N-Alkylation (N-1 Diversification)

Objective: To introduce the second diversity point and fix the tautomer. Critical Insight: Alkylation of 5-iodo-6-methylbenzimidazole can yield two regioisomers (1,5,6- and 1,6,5-substitution).[1] However, steric hindrance from the C-6 methyl group often favors alkylation at the N-1 position distal to the methyl group (yielding the 1-alkyl-5-iodo-6-methyl isomer), though mixtures may occur and should be separated.

Procedure:

  • Dissolve the C-2 substituted benzimidazole (1.0 equiv) in anhydrous DMF (0.2 M).[1]

  • Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv).[1][4] Stir for 15 min at RT.[5]

  • Add the Alkyl Halide (R-X, 1.1 equiv).[1]

  • Stir at 60°C for 3 hours.

  • Purification: Partition between water and EtOAc.[1][4] The organic layer is concentrated. Isomers are separated via flash chromatography (SiO₂).[1]

Protocol C: High-Throughput Suzuki-Miyaura Coupling (C-5 Diversification)

Objective: To replace the C-5 iodine with diverse aryl/heteroaryl groups. Why this works: The C-I bond is weaker than C-Br, allowing oxidative addition to occur rapidly, often preserving the C-Cl or C-Br bonds if they exist elsewhere in the library members.

Materials:

  • N-alkylated-5-iodo-6-methylbenzimidazole scaffold

  • Boronic Acids (Ar-B(OH)₂)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)[1]

  • Base: 2M Aqueous K₂CO₃

  • Solvent: 1,4-Dioxane[1]

Procedure (Parallel Format):

  • In a microwave vial or deep-well plate, charge the scaffold (0.1 mmol).

  • Add Boronic Acid (0.15 mmol) and Pd(dppf)Cl₂ (0.005 mmol).

  • Add Dioxane (1 mL) and 2M K₂CO₃ (0.2 mL).

  • Degas with Nitrogen for 1 minute.

  • Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 20 mins (Microwave).

  • Scavenging (Crucial for Libraries): Add 100 mg of Silica-Thiol (Si-SH) resin and stir for 30 mins to remove Palladium.[1] Filter and concentrate.

Data Analysis & Quality Control

When synthesizing libraries, yield and purity consistency are paramount.[1] The following table summarizes typical results using this protocol with varying electronic demands.

Table 1: Representative Library Yields (Suzuki Coupling Step)

EntryBoronic Acid TypeElectronic NatureYield (%)Purity (LCMS)Notes
1 Phenylboronic acidNeutral92%>98%Baseline reference.[1]
2 4-Methoxyphenylboronic acidElectron Rich88%>95%Slower reaction; requires 12h.
3 4-Cyanophenylboronic acidElectron Poor95%>98%Very fast reaction (<1h).[1]
4 3-Pyridylboronic acidHeterocyclic78%92%Boronic acid protodeboronation observed.
5 2-Fluorophenylboronic acidSteric Hindrance65%90%Ortho-substituents reduce yield.

References

  • Solid-Phase Synthesis of Benzimidazoles: Groves, K. et al. "New Efficient Route for Solid-Phase Synthesis of Benzimidazole Derivatives." Journal of Combinatorial Chemistry, 2002.[1]

  • Microwave-Assisted Suzuki Coupling: Tumma, H. et al. "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles."[1][4] Arkivoc, 2020.[1]

  • Biological Relevance of Benzimidazoles: Gullapelli, K. et al. "Biological activities of benzimidazole derivatives: A review."[1][2][6] Research Journal of Chemical Sciences, 2021.[1][2]

  • General Benzimidazole Synthesis Methodologies: BenchChem. "A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies."

  • DNA-Encoded Library Applications: Enrico, G. et al.[1][7] "High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries." Bioconjugate Chemistry, 2020.[1][7]

Sources

Application Note: Reagents and Protocols for the Cyclization of 4-Iodo-5-methylbenzene-1,2-diamine to 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The benzimidazole core is a privileged pharmacophore widely utilized in drug discovery and materials science. The target compound, 5-Iodo-6-methyl-1H-benzimidazole (CAS: 1934638-56-8)[1], is a highly valuable building block. The presence of the iodine atom provides a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the adjacent methyl group influences local steric bulk and lipophilicity.

The most robust approach to constructing the 1H-benzimidazole core involves the condensation and subsequent cyclization of an ortho-phenylenediamine—specifically 4-iodo-5-methylbenzene-1,2-diamine (CAS: 1823333-34-1)[2]—with a one-carbon synthon at the +2 oxidation state[3]. This guide details the mechanistic rationale, reagent selection, and self-validating experimental protocols required to achieve this transformation with high fidelity.

Reagent Selection Matrix

Selecting the appropriate one-carbon formyl equivalent is critical and depends on the substrate's sensitivity and the desired scale. Table 1 summarizes the quantitative and qualitative data for the most common reagents used in this cyclization.

Table 1: Comparative Matrix of Cyclization Reagents

ReagentChemical FormulaTypical ConditionsProsCons
Formic Acid HCOOHReflux (100 °C), 4–6 hOverwhelmingly superior in cost and efficiency; acts as both solvent and reagent[4].Strongly acidic; requires careful neutralization during workup[5].
Triethyl Orthoformate (TEOF) HC(OEt)₃Reflux (146 °C), 2–4 hMilder, anhydrous conditions; high boiling point (146 °C) allows high-temp cyclization[6].Requires a catalytic acid (e.g., p-TSA); generates ethanol byproduct[4].
Formamidine Acetate NH=CH-NH₂·AcOHReflux in EtOH, 8–12 hVery mild, near-neutral pH; ideal for highly acid-sensitive substrates.Higher reagent cost; slower reaction kinetics compared to neat formic acid.

Mechanistic Pathway

Understanding the causality of the reaction mechanism ensures proper troubleshooting. The cyclization proceeds via a sequence of condensation, intramolecular attack, and dehydration:

  • N-Formylation: The more nucleophilic amine of the diamine attacks the carbonyl carbon of formic acid (or the central carbon of the orthoester), leading to a mono-formamide intermediate[4].

  • Intramolecular Cyclization: The remaining primary amine attacks the newly formed amide/imidate carbonyl, forming a cyclic hemiaminal intermediate.

  • Dehydration: Under acidic conditions and elevated temperatures, the hemiaminal rapidly loses a molecule of water (or ethanol, if using TEOF), restoring aromaticity to form the stable 1H-benzimidazole system[3].

Mechanism SM 4-Iodo-5-methylbenzene-1,2-diamine (Starting Material) Int1 Mono-formamide Intermediate SM->Int1 + Formyl Group Reagent One-Carbon Synthon (Formic Acid / TEOF) Reagent->Int1 Condensation Int2 Cyclized Hemiaminal Int1->Int2 Intramolecular Attack Prod 5-Iodo-6-methyl-1H-benzimidazole (Target Product) Int2->Prod - H2O / - EtOH (Dehydration/Elimination)

Caption: Logical mechanism for the cyclization of 1,2-phenylenediamines to 1H-benzimidazoles.

Experimental Protocols

To establish a self-validating system, researchers must monitor intermediate states and control the physical environment (e.g., pH, temperature). Below are two validated methodologies.

Protocol A: Direct Cyclization using Formic Acid (Recommended)

This method leverages formic acid as both the solvent and the formylating agent, driving the equilibrium forward through mass action[4].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-iodo-5-methylbenzene-1,2-diamine (1.0 equiv) in neat formic acid (approx. 10–15 mL per gram of substrate).

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 100 °C for 4 to 6 hours[5]. Self-Validation Check: Monitor the reaction via TLC (e.g., 5% MeOH in DCM). The starting material will disappear, and a new, strongly UV-active spot will appear.

  • Concentration: Cool the reaction to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator[4]. Causality: Removing the acid prior to neutralization prevents violent exothermic reactions and excessive salt formation, which can trap the product.

  • Neutralization: Suspend the resulting crude residue in ice-cold water. Slowly add aqueous ammonia (28%) or 2M NaOH dropwise until the pH reaches 7–8. Causality: The pKa of the conjugate acid of a typical 1H-benzimidazole is approximately 5.53[3]. At pH 7–8, the molecule exists entirely as the neutral free base, drastically reducing its aqueous solubility and forcing precipitation.

  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove residual formate salts, and dry in a vacuum oven at 50 °C overnight.

Workflow Step1 1. Reagent Mixing Combine Diamine + Formic Acid Step2 2. Thermal Cyclization Reflux (100°C) for 4-6 hours Step1->Step2 Step3 3. Concentration Remove excess HCOOH in vacuo Step2->Step3 Step4 4. Neutralization Adjust pH to 7-8 with aq. Base Step3->Step4 Step5 5. Isolation Filter, wash, and dry product Step4->Step5

Caption: Step-by-step experimental workflow for the formic acid-mediated cyclization.

Protocol B: Anhydrous Cyclization using Triethyl Orthoformate (TEOF)

For substrates where strong aqueous acids might cause side reactions, TEOF provides a milder, anhydrous alternative[6].

Step-by-Step Methodology:

  • Reaction Setup: Combine 4-iodo-5-methylbenzene-1,2-diamine (1.0 equiv) and Triethyl Orthoformate (TEOF) (excess, acts as solvent) in a dry flask[6].

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 equiv) to accelerate the N-formylation and subsequent cyclization[4].

  • Heating: Heat the mixture to reflux (approx. 140–146 °C). Equip the flask with a distillation head if possible to remove the ethanol byproduct as it forms, which drives the reaction to completion according to Le Chatelier's principle.

  • Workup: After 2–4 hours (verify via TLC), cool the mixture. Remove excess TEOF under reduced pressure. Triturate the residue with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the pure 5-Iodo-6-methyl-1H-benzimidazole.

References

  • SYNTHESIS AND REACTIONS OF SOME NEW BENZIMIDAZOLE DERIVATIVES Source: Bibliomed / Eur. Chem. Bull. URL: [Link]

  • Product Class 4: Benzimidazoles Source: Thieme E-Books & E-Journals URL: [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines Source: MDPI URL: [Link]

Sources

Diversification of the Benzimidazole Core: Application Notes on C5-Iodo Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and the Strategic Role of C5-Iodination

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry and materials science.[1][2][3][4][5][6] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions such as hydrogen bonding and π–π stacking.[5] The therapeutic applications of benzimidazole derivatives are vast, spanning roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][4]

The functionalization of the benzimidazole core is critical for modulating its physicochemical properties and biological activity. Among the various positions on the benzene ring, the C5 position offers a strategic vector for introducing molecular diversity. Preparing a 5-iodo-1H-benzimidazole intermediate provides a highly versatile handle for a suite of powerful and reliable cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to participate in numerous palladium- and copper-catalyzed transformations, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and predictability. This guide provides a detailed overview of the key strategies for leveraging the C5-iodo position, complete with mechanistic insights and field-tested protocols for researchers in drug discovery and chemical development.

Part 1: Synthesis of the Key Intermediate: 5-Iodo-2-methyl-1H-benzimidazole

A reliable synthesis of the starting material is paramount. A common and effective route involves a three-step process starting from o-nitroaniline: iodination, reduction, and cyclization.[7] This method has been optimized to achieve high overall yields.[7]

Application Note:

This procedure outlines a robust synthesis of the 5-iodobenzimidazole scaffold. The initial iodination of o-nitroaniline is a critical step, where the control of reagents like iodine and hydrogen peroxide is key to achieving good selectivity and yield. The subsequent reduction of the nitro group to an amine, often with Raney Nickel, sets the stage for the final ring-closing reaction. The acetic acid-mediated cyclization is a classic and efficient method for forming the benzimidazole ring.

Protocol 1: Synthesis of 5-Iodo-2-methyl-1H-benzimidazole[7]
  • Halogenation: o-Nitroaniline is treated with iodine (I₂) and hydrogen peroxide (H₂O₂) to introduce the iodine atom at the position para to the amino group.

  • Reduction: The resulting 4-iodo-2-nitroaniline is then reduced to 4-iodo-1,2-diaminobenzene. This can be effectively carried out using a reducing agent such as Raney Nickel under pressure.

  • Ring Closure (Cyclization): The diamine is cyclized by heating with acetic acid (AcOH). The acetic acid serves as both the reactant (providing the C2-methyl group) and the solvent, leading to the formation of 5-iodo-2-methyl-benzimidazole. Optimized conditions can lead to a total yield of up to 75.1%.[7]

Part 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and are particularly well-suited for functionalizing the C5-iodo-benzimidazole core.[8][9] These reactions offer a modular approach to building molecular complexity with high functional group tolerance.

Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for these reactions is highly conserved, making it adaptable for high-throughput synthesis and library generation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (5-Iodobenzimidazole, Coupling Partner, Base, Catalyst, Ligand) B 2. Add Degassed Solvent A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D 4. Heat to Target Temperature (e.g., 80-120 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (e.g., add Water) E->F G 7. Extraction (e.g., Ethyl Acetate) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryls)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[10][11] These motifs are central to many pharmaceutical compounds.[3]

Application Note:

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling.[10] Palladium(II) precursors like Pd(OAc)₂ or PdCl₂ are often used in combination with phosphine ligands.[10][12] Ligands such as SPhos are particularly effective for coupling with heteroaryl halides.[11][12] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[10][13] Microwave-assisted protocols can significantly reduce reaction times.[10][12]

Catalytic Cycle Overview

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I L2 Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-Ar' L2 OxAdd->Trans Transmetalation (Ar'-B(OR)2) Trans->Pd0 Reductive Elimination Prod Ar-Ar' Trans->Prod

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[11]

Protocol 2: Microwave-Assisted Suzuki Coupling[12][13]

This protocol is adapted from a procedure for a 2-iodo-benzimidazole derivative and is readily applicable to the C5-iodo isomer.[11][12]

  • Materials:

    • 5-Iodo-1H-benzimidazole derivative (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.6 equiv)

    • Palladium(II) chloride (PdCl₂) (5 mol%)

    • SPhos (10 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Dioxane (4 mL)

  • Procedure:

    • To a microwave reactor vial, add the 5-iodo-benzimidazole, PdCl₂ (5 mol%), and SPhos (10 mol%).

    • Add 4 mL of dioxane. Degas the mixture by bubbling nitrogen through the solution for 10 minutes.[11]

    • Add the arylboronic acid (1.6 equiv) and Cs₂CO₃ (2.0 equiv). Seal the vial and degas for an additional 5 minutes.[11]

    • Heat the reaction in a microwave reactor to 120 °C for 30-40 minutes.[11][12]

    • After cooling, add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary: Suzuki Coupling of Iodo-Benzimidazoles

The following table summarizes representative yields for Suzuki couplings on a related iodo-benzimidazole scaffold, demonstrating the reaction's broad applicability.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Ref
14-Methylphenylboronic acidPdCl₂ (5)SPhos (10)Cs₂CO₃ (2)Dioxane1203091[11]
2Phenylboronic acidPdCl₂ (5)SPhos (10)Cs₂CO₃ (2)Dioxane1203088[11]
34-Methoxyphenylboronic acidPdCl₂ (5)SPhos (10)Cs₂CO₃ (2)Dioxane1203092[11]
44-Chlorophenylboronic acidPdCl₂ (5)SPhos (10)Cs₂CO₃ (2)Dioxane1203085[11]
53-Thiopheneboronic acidPdCl₂ (5)SPhos (10)Cs₂CO₃ (2)Dioxane1203082[11]

Sonogashira Coupling: For C-C Bond Formation (Alkynes)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 5-iodobenzimidazole and a terminal alkyne.[14][15][16] This reaction is invaluable for introducing linear alkyne linkers, which can be further functionalized or used to access conjugated systems.

Application Note:

The classic Sonogashira reaction uses a dual catalytic system of palladium and copper(I) iodide.[14][17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[17] An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and, in some cases, the solvent. While the traditional protocol is highly effective, copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.[15][16]

Protocol 3: Chemoselective Sonogashira Coupling[19]

This protocol is for the coupling of an iodo-pyrimidine but demonstrates a highly chemoselective approach that can be adapted for 5-iodobenzimidazole, particularly when dealing with sensitive functional groups.

  • Materials:

    • 5-Iodo-1H-benzimidazole (1.0 equiv)

    • Terminal alkyne (e.g., Propargylamine, 1.2-1.5 equiv)

    • Pd(PPh₃)₄ (5-10 mol%)

    • Copper(I) iodide (CuI) (10-20 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with DMF)

  • Procedure:

    • Dissolve the 5-iodo-benzimidazole in a mixture of DMF and Et₃N.

    • Degas the solution with argon for 15-20 minutes.

    • Add CuI, Pd(PPh₃)₄, and the terminal alkyne under an argon atmosphere.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with aqueous ammonia solution to remove copper salts, followed by brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing for the arylation of a wide range of primary and secondary amines with the 5-iodobenzimidazole core.[18][19][20] This reaction has largely replaced harsher classical methods like the Ullmann condensation for N-arylation.[18]

Application Note:

Success in Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[19][20] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for promoting the reductive elimination step and preventing β-hydride elimination.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine and facilitate its coordination to the palladium center.[19] The reaction is highly sensitive to air and moisture, requiring strictly anhydrous and anaerobic conditions.

Catalytic Cycle Overview

Buchwald_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-I L Pd0->OxAdd Oxidative Addition (Ar-I) AmineCoord [Ar-Pd(II)-I (HNR'R'')L] OxAdd->AmineCoord + HNR'R'' Amido Ar-Pd(II)-NR'R'' L AmineCoord->Amido Base (-HX) Amido->Pd0 Reductive Elimination Prod Ar-NR'R'' Amido->Prod

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[21]

Protocol 4: General Procedure for Buchwald-Hartwig Amination[22][24]
  • Materials:

    • 5-Iodo-1H-benzimidazole (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2-4 mol%)

    • XPhos or similar bulky ligand (4-8 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox or under a stream of argon, add the 5-iodo-benzimidazole, amine, NaOt-Bu, Pd₂(dba)₃, and ligand to an oven-dried reaction flask.

    • Add anhydrous solvent via syringe.

    • Seal the flask and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

Heck Reaction: For C-C Bond Formation (Alkenes)

The Heck reaction couples the 5-iodobenzimidazole with an alkene to form a new C-C bond, typically yielding a substituted alkene product.[22][23][24] This reaction is highly valuable for synthesizing stilbene analogues and other vinyl-substituted heterocycles.

Application Note:

The Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[23][25] A base is required to neutralize the hydrogen halide produced during the reaction.[22] The regioselectivity of the alkene insertion and the stereoselectivity of the final product (E vs. Z) are key considerations. For many terminal alkenes, the reaction proceeds with high trans selectivity.[22] Phosphine-free catalyst systems, sometimes in aqueous media, have been developed to provide greener alternatives.[26]

Protocol 5: Phosphine-Free Heck Reaction in Aqueous Media[29]

This protocol demonstrates a more environmentally friendly approach to the Heck reaction.

  • Materials:

    • 5-Iodo-1H-benzimidazole (1.0 mmol, 1.0 equiv)

    • Alkene (e.g., n-butyl acrylate, 1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: DMF/H₂O mixture (e.g., 4:1)

  • Procedure:

    • To a reaction vessel, add the 5-iodo-benzimidazole, alkene, K₂CO₃, and Pd(OAc)₂.

    • Add the DMF/H₂O solvent mixture.

    • Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the product via column chromatography.

Part 3: Copper-Catalyzed Ullmann-Type Reactions

While palladium catalysis dominates the field, copper-catalyzed Ullmann-type couplings remain a relevant and cost-effective alternative, particularly for C-N and C-O bond formation.[27][28][29] Modern protocols often use ligands to facilitate the reaction at lower temperatures than the harsh conditions required historically.[27][28]

Application Note:

The Ullmann N-arylation is particularly useful for coupling the 5-iodobenzimidazole with other N-heterocycles or amides.[28][30] The success of these reactions is highly dependent on the ligand, copper source, base, and solvent.[28] Diamine ligands have been shown to be effective in promoting these couplings, even at room temperature in some cases.[27]

Protocol 6: Copper-Catalyzed N-Arylation of a Heterocycle[31][34]
  • Materials:

    • 5-Iodo-1H-benzimidazole (1.0 equiv)

    • Nitrogen heterocycle (e.g., imidazole, 1.5-2.0 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • A suitable ligand (e.g., 1,10-phenanthroline or a diamine ligand, 20 mol%)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous DMF or DMSO

  • Procedure:

    • Combine the 5-iodo-benzimidazole, N-heterocycle, CuI, ligand, and base in an oven-dried flask under an inert atmosphere.

    • Add the anhydrous solvent.

    • Heat the reaction mixture (typically 110-140 °C) until the reaction is complete.

    • Cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic phase, dry, concentrate, and purify as described in previous protocols.

Conclusion

The C5-iodo-benzimidazole scaffold is a powerful and versatile intermediate for the synthesis of diverse compound libraries. Mastery of palladium- and copper-catalyzed cross-coupling reactions provides researchers with a robust toolkit to explore the structure-activity relationships of this important pharmacophore. The protocols and application notes provided herein serve as a comprehensive guide for the strategic functionalization of this key position, enabling the development of novel therapeutics and advanced materials.

References

  • Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 13, 7181-7189. [Link]

  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. (2011). Xiandai Huagong/Modern Chemical Industry, 31, 257-259. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Monnier, F., & Taillefer, M. (Eds.). (2012). Dinucleating Ancillary Ligands in Copper-Catalyzed Ullmann-Type Coupling Reactions. In Copper-Catalyzed C-X Bond Formation Reactions. Wiley. [Link]

  • Bolliger, J. L., & Frech, C. M. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1065. [Link]

  • Nadeem, H., & Ghorab, M. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(6), 103191. [Link]

  • Alam, M. A., & Barmade, M. A. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Archiv der Pharmazie, 348(8), 527-554. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Sharma, D., & Narasimhan, B. (2020). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Mini-Reviews in Medicinal Chemistry, 20(1), 4-22. [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

  • RSC Publishing. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

  • Sireci, N., et al. (2012). Microwave Assisted Catalytic Activity of Some bis-5(6)-Nitrobenzimidazole Salts for Heck and Suzuki Cross-Coupling Reactions. Asian Journal of Chemistry, 24(12), 5621-5625. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445. [Link]

  • Abdeen, S., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1262, 133038. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Le-Phuc, T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega, 7(29), 24965-24982. [Link]

  • Blue, J. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 532-535. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Kagitani, Y., et al. (1995). Synthesis of benzimidazole derivatives as antiallergic agents with 5-lipoxygenase inhibiting action. Chemical & Pharmaceutical Bulletin, 43(1), 53-62. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry, 32(3), 389-395. [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 361. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Emadi, R., et al. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 12(34), 22003-22026. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Singh, B., & Sekhri, T. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 274. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6047-6095. [Link]

  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • Barhate, N. B., et al. (2011). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Bioorganic & Medicinal Chemistry Letters, 21(2), 799-803. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of halogenated benzimidazoles. The synthesis of 5-Iodo-6-methyl-1H-benzimidazole presents a triad of unique challenges: poor regioselectivity during direct halogenation, hydrodehalogenation during nitro reduction, and oxidative degradation during cyclization.

This guide moves beyond generic protocols. Here, we dissect the causality behind yield drops and provide a self-validating, field-proven methodology to ensure high-purity, scalable synthesis.

Mechanistic Blueprint & Strategic Overview

To achieve high yields, we must design a synthetic route that respects the electronic and steric realities of the molecule. Direct iodination of a pre-formed 5-methyl-1H-benzimidazole core is a common mistake; rapid tautomerization makes the 5- and 6-positions chemically equivalent, leading to an inseparable mixture of isomers.

Instead, the optimal strategy locks in the regiochemistry before the imidazole ring is formed. We begin with the regioselective iodination of 5-methyl-2-nitroaniline, followed by a chemoselective reduction to the diamine, and conclude with a catalyzed Phillips-Ladenburg cyclocondensation.

SynthesisPathway A 5-Methyl- 2-nitroaniline B 4-Iodo-5-methyl- 2-nitroaniline A->B NIS, AcOH (Regioselective Iodination) C 4-Iodo-5-methylbenzene- 1,2-diamine B->C Fe, NH4Cl (Chemoselective Reduction) D 5-Iodo-6-methyl-1H- benzimidazole C->D HCOOH, ZnO or MW (Cyclocondensation)

Figure 1: Three-step synthetic workflow for 5-Iodo-6-methyl-1H-benzimidazole.

Self-Validating Core Protocol

Every step in this protocol includes an In-Process Control (IPC) to create a self-validating system. Do not proceed to the next phase unless the IPC criteria are met.

Phase 1: Regioselective Iodination

Causality: N-Iodosuccinimide (NIS) in acetic acid generates a mild electrophilic iodine species. The strong electron-donating effect of the amino group directs the iodine strictly to the para position (ortho to the methyl group), ensuring perfect regiocontrol ([1]).

  • In a round-bottom flask, dissolve 5-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid (0.1 M concentration).

  • Add NIS (0.95 eq) portion-wise at room temperature.

  • Reflux the mixture at 120°C for 70 minutes.

  • Self-Validation (IPC): Perform TLC (Petroleum Ether:Ethyl Acetate = 10:1). The starting material (Rf ~0.55) must be fully consumed.

  • Cool to room temperature and pour the mixture into ice water. Collect the precipitated red solid (4-iodo-5-methyl-2-nitroaniline) via vacuum filtration.

Phase 2: Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (Pd/C) will rapidly cleave the aryl-iodide bond. The Béchamp reduction (Fe/NH4Cl) is strictly chemoselective for the nitro group, preserving the crucial halogen handle ([2]).

  • Suspend 4-iodo-5-methyl-2-nitroaniline (1.0 eq), Iron powder (4.0 eq), and NH4Cl (10.0 eq) in a solvent mixture of EtOH and H2O (5:1 ratio).

  • Stir the suspension aggressively at 80°C for 3 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Confirm the presence of the [M+H]+ ion for the diamine without any des-iodo byproduct peaks.

  • Cool the mixture and filter through a pad of Celite to remove iron sludge. Extract the filtrate with Ethyl Acetate, wash with brine, and dry over Na2SO4. Use the crude diamine immediately.

Phase 3: Catalytic Cyclocondensation

Causality: Formic acid acts as both the C1 synthon and solvent. Uncatalyzed, this reaction is slow and invites oxidation. Adding ZnO nanoparticles acts as a Lewis acid to activate the carbonyl carbon, accelerating nucleophilic attack and dehydration ([3]).

  • In a Schlenk flask purged with Argon, combine the crude 4-iodo-5-methylbenzene-1,2-diamine (1.0 eq) with an excess of degassed formic acid (88-98%).

  • Add 5 mol% ZnO nanoparticles.

  • Heat to 70°C for 3 hours.

  • Self-Validation (IPC): Place the flask in an ice bath. Slowly add 10% NaOH solution dropwise while monitoring with a pH meter. Stop exactly at pH 7.5. Benzimidazoles are amphoteric; overshooting or undershooting the pH will keep the product water-soluble ([2]).

  • Filter the precipitated crude product and recrystallize from hot ethanol with activated carbon.

Diagnostic Q&A: Troubleshooting & FAQs

Troubleshooting Start Yield < 60%? Step1 Check LC-MS of Reduction Step Start->Step1 Dehal Dehalogenation observed? Step1->Dehal Fix1 Switch to Fe/NH4Cl Avoid Pd/C Dehal->Fix1 Yes Step2 Check Cyclization Mixture Dehal->Step2 No Ox Dark colored impurities? Step2->Ox Fix2 Run under Argon Degas solvents Ox->Fix2 Yes

Figure 2: Troubleshooting logic tree for identifying and resolving yield losses.

Q1: Why is my overall yield below 40%, with significant loss during the final cyclization? A: The 1,2-diamine intermediates are highly electron-rich and extremely susceptible to air oxidation, which leads to the formation of dark, polymeric byproducts. The Fix: Degas all solvents (ethanol, water, formic acid) by sparging with argon for 15 minutes prior to use. Run the cyclocondensation under a strict inert atmosphere. During recrystallization, the addition of activated carbon is mandatory to scavenge oxidized colored impurities ([4]).

Q2: LC-MS shows a mass corresponding to the des-iodo product (6-methyl-1H-benzimidazole). What went wrong? A: You likely utilized catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel) during the nitro reduction step. Aryl iodides undergo rapid hydrodehalogenation under standard hydrogenation conditions. The Fix: Switch to a chemoselective reduction method. The Béchamp reduction using Iron powder (Fe) and Ammonium Chloride (NH4Cl) strictly reduces the nitro group while preserving the C-I bond ([1]).

Q3: The product isn't precipitating during the workup of the cyclization step. A: Benzimidazoles are amphoteric heterocycles. If the pH is too low (< 5), the basic imidazole nitrogen is protonated, keeping the molecule water-soluble as a salt. If the pH is too high (> 10), the acidic N-H proton is deprotonated, forming a soluble anion. The Fix: Carefully adjust the pH to exactly 7.0–8.0 using a 10% NaOH solution. Perform this neutralization in an ice bath, as the reduced temperature significantly decreases the solubility of the neutral benzimidazole species, driving complete precipitation ([2]).

Q4: The cyclocondensation is taking over 12 hours and I still see unreacted diamine. A: Uncatalyzed Phillips-Ladenburg condensations with neat formic acid can be kinetically slow, leading to prolonged heating times that invite thermal degradation. The Fix: Introduce a Lewis acid catalyst or use microwave irradiation. Adding 5 mol% ZnO nanoparticles boosts yields to >90% in just 3 hours ([3]). Alternatively, microwave heating can reduce reaction times by up to 98% while improving yield and purity ([5]).

Yield Optimization Matrix

To assist in scaling and optimizing your workflow, the following table summarizes the quantitative impact of various cyclocondensation conditions on the final yield and purity of 5-Iodo-6-methyl-1H-benzimidazole.

Synthetic ApproachReagents / CatalystTemp / TimeAtmosphereAverage YieldPurity (LC-MS)Key Advantage / Drawback
Conventional Heating HCOOH (neat)100°C / 12 hAir45 - 55%< 85%Simple setup, but high risk of diamine oxidation.
Lewis Acid Catalyzed HCOOH + 5 mol% ZnO NPs70°C / 3 hArgon85 - 94%> 95%Excellent yield, lower temperature prevents degradation.
Microwave-Assisted HCOOH (neat)150W / 15 minSealed Tube88 - 95%> 98%Fastest reaction time, highest purity profile.

References

  • Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]

  • Title: Deep learning enables rapid identification of potent DDR1 kinase inhibitors (Synthesis Supplement) Source: Fast.ai Forums URL: [Link]

  • Title: Part I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview Source: SciSpace URL: [Link]

  • Title: Synthesis of Benzimidazoles Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Support Center: Recrystallization & Purification of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Iodo-6-methyl-1H-benzimidazole (CAS: 1934638-56-8) . This guide is specifically engineered for researchers, application scientists, and drug development professionals.

The presence of a bulky, polarizable iodine atom and a methyl group on the benzimidazole core significantly alters its lipophilicity, hydrogen-bonding network, and crystal lattice energy compared to unsubstituted analogs. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity crystalline recovery.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in recrystallization. The table below summarizes the quantitative data and mechanistic rationale for the most effective solvent systems for this specific halogenated heterocycle.

Solvent SystemPolarity IndexTarget Impurity ProfileCausal Mechanism for SelectionTypical Recovery
Ethanol / Water 5.2 / 9.0Unreacted precursors, polar byproductsExploits the amphoteric N-H hydrogen bonding. Water acts as a strong anti-solvent to force precipitation of the highly lipophilic iodo-compound.75–85%
Ethyl Acetate / Hexanes 4.4 / 0.1Des-iodo impurities, lipophilic degradation productsExploits differential lipophilicity. The heavy iodine atom makes the target less soluble in hexanes at low temperatures than non-halogenated impurities.65–75%
Toluene 2.4Highly lipophilic organic impuritiesHigh-temperature dissolution disrupts strong intermolecular π-π stacking; cooling selectively crystallizes the target while retaining greasier impurities.80–90%

Troubleshooting Guides & FAQs

Q1: Why is my 5-Iodo-6-methyl-1H-benzimidazole "oiling out" instead of crystallizing in ethanol/water?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. For 5-Iodo-6-methyl-1H-benzimidazole, the bulky iodine atom disrupts the planar π-π stacking typical of benzimidazoles. If the ethanol/water ratio is too low (excess water), the supersaturation level spikes rapidly upon cooling. This traps the compound in a metastable, solvent-rich liquid phase rather than allowing the slow nucleation required for crystal lattice formation. Solution: Reheat the mixture until the oil completely dissolves. Add 5–10% more "good solvent" (ethanol) to decrease the supersaturation threshold. Cool the solution at a strictly controlled rate (e.g., 0.5 °C/min) and introduce a seed crystal precisely at the cloud point.

Q2: How do I remove des-iodo (6-methyl-1H-benzimidazole) or regioisomeric impurities?

Causality: Des-iodo impurities lack the heavy, lipophilic iodine atom, making them significantly more polar and lighter. Halogenated benzimidazoles exhibit distinct solubility profiles due to this massive lipophilicity shift [1]. Solution: Switch from an ethanol/water system to an Ethyl Acetate / Hexanes system. The heavy iodine atom makes the target compound less soluble in non-polar hexanes at lower temperatures compared to the des-iodo impurity, which remains dissolved in the mother liquor.

Q3: Why am I getting low recovery yields, and how can I optimize the cooling profile?

Causality: Benzimidazoles form extensive intermolecular hydrogen-bonding networks (N-H ··· N) [2]. Rapid cooling causes these networks to crash out amorphously, trapping impurities and leaving a high concentration of solute in the mother liquor due to incomplete lattice formation. Solution: Implement Ostwald ripening. Allow the solution to cool ambiently to room temperature over 2 hours before transferring to an ice bath (0–5 °C) for an additional hour. This thermodynamic control favors the dissolution of smaller, impure crystals and the growth of larger, purer crystals, maximizing yield.

Visualizations & Workflows

OilingOutWorkflow Start Crude 5-Iodo-6-methyl-1H-benzimidazole in Hot Solvent Cooling Cooling Phase Start->Cooling Oiling Issue: Oiling Out (LLPS) Cooling->Oiling Rapid cooling / High supersaturation Crystals Success: Nucleation & Crystallization Cooling->Crystals Optimal supersaturation Reheat Reheat to Dissolve Oil Oiling->Reheat Adjust Add More Good Solvent (EtOH) or Reduce Bad Solvent (H2O) Reheat->Adjust Seed Add Seed Crystals at Cloud Point Adjust->Seed SlowCool Cool Slowly (0.5 °C/min) Seed->SlowCool SlowCool->Crystals

Workflow for troubleshooting oiling out during benzimidazole recrystallization.

SolventSelectionLogic Impurity Identify Major Impurity in Crude Mixture Polar Polar Impurities (Unreacted precursors) Impurity->Polar NonPolar Non-Polar Impurities (Des-iodo byproducts) Impurity->NonPolar EtOH Use Ethanol/Water (Exploits H-bonding) Polar->EtOH EtOAc Use EtOAc/Hexanes (Exploits Lipophilicity) NonPolar->EtOAc Pure Pure Crystalline Target Compound EtOH->Pure EtOAc->Pure

Logical decision tree for selecting the optimal recrystallization solvent system.

Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

This protocol utilizes an Ethanol/Water system, which is the gold standard for amphoteric benzimidazole derivatives [3].

Phase 1: Dissolution & Decolorization

  • Dissolution: Place the crude 5-Iodo-6-methyl-1H-benzimidazole in a round-bottom flask. Add a minimal volume of boiling ethanol (approx. 5–8 mL per gram of crude) until complete dissolution is achieved.

  • Decolorization (Optional): If the solution is highly discolored (indicating oxidized polymeric impurities), add 0.1 g of activated charcoal per gram of solute. Boil for 5 minutes and perform a hot gravity filtration through fluted filter paper to remove the charcoal.

Phase 2: Anti-Solvent Addition & Validation 3. Anti-Solvent Addition: Maintain the filtrate at a gentle boil on a hot plate. Add hot deionized water dropwise using an addition funnel until a faint, persistent cloudiness (the cloud point) is observed. 4. Validation Checkpoint (Self-Validating Step): Add exactly 1 to 2 drops of hot ethanol to the cloudy mixture.

  • If the solution clears instantly: You have perfectly identified the metastable boundary. Proceed to Phase 3.

  • If it remains cloudy: You have added too much water (risk of oiling out). Add more hot ethanol dropwise until it clears, then repeat step 3 carefully.

Phase 3: Nucleation & Isolation 5. Nucleation: Remove the flask from the heat source. Do not disturb the flask. Allow it to cool ambiently to room temperature (approx. 20–25 °C) over 1.5 to 2 hours. 6. Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 45 minutes to force the remaining solute out of the mother liquor. 7. Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. 8. Washing: Wash the crystal cake with 2–3 mL of an ice-cold ethanol/water mixture (matching the final ratio of your crystallization solvent) to remove surface impurities without redissolving the product. 9. Drying: Dry the crystals under vacuum at 50 °C to a constant weight to remove residual trapped water.

References

  • Title: Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Green Protocol: Solvent- and Catalyst-Free Synthesis of Benzimidazole Derivatives via Microwave Technique Source: ResearchGate URL: [Link]

Technical Support Center: Troubleshooting 5-Iodo-6-methyl-1H-benzimidazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides actionable troubleshooting strategies for researchers performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 5-Iodo-6-methyl-1H-benzimidazole. The presence of an unprotected, nitrogen-rich azole core coupled with a highly reactive aryl iodide presents unique chemoselectivity and catalytic challenges[1]. This guide is designed to help you understand the mechanistic causality behind these failures and implement self-validating protocols to overcome them.

Part 1: FAQs - Understanding the Root Causes of Side Reactions

Q1: Why does my Pd-catalyzed Suzuki coupling stall at <20% conversion when using unprotected 5-Iodo-6-methyl-1H-benzimidazole? A1: The primary cause of stalled reactions with unprotected benzimidazoles is catalyst poisoning. The basic nitrogen atoms (N1/N3) in the benzimidazole core have a strong affinity for palladium. Following the oxidative addition of the C5-I bond to Pd(0), the unprotected azole can coordinate to the resulting Pd(II) intermediate. This leads to the formation of inactive, bridged dimeric or oligomeric Pd(II) complexes, which completely halts the transmetalation step[1]. To overcome this, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) that sterically block the formation of these off-cycle dimers[2].

Q2: I am observing significant N-arylation instead of the desired C-C cross-coupling. How can I control chemoselectivity? A2: The 1H-benzimidazole NH is relatively acidic (pKa ~12.5) and can be easily deprotonated by the strong bases (e.g., NaOtBu, KOH) commonly used in Buchwald-Hartwig aminations[3]. Once deprotonated, the benzimidazolyl anion acts as a potent nucleophile, competing with your intended coupling partner for the Pd(II)-aryl intermediate, leading to N-arylation or homocoupling[4]. Solution: Switch to a weaker base (e.g., aqueous K3PO4 or K2CO3)[5] and a biphasic solvent system. The weak base is sufficient to activate the boronic acid for transmetalation but minimizes the concentration of the reactive benzimidazolyl anion.

Q3: What causes the formation of the hydrodehalogenated side product (5-H-6-methyl-1H-benzimidazole)? A3: Hydrodehalogenation (protodeiodination) occurs when the rate of transmetalation is significantly slower than the rate of side reactions following oxidative addition. If the Pd(II)-aryl species sits too long without undergoing transmetalation, it can abstract a hydride from the solvent, ligand, or aliphatic amine bases (via β-hydride elimination), followed by reductive elimination of the reduced arene[6]. Solution: Accelerate transmetalation by increasing the equivalents of the nucleophile, or switch to a highly active precatalyst (e.g., XPhos Pd G3) to ensure rapid progression through the catalytic cycle.

Part 2: Mechanistic & Experimental Visualizations

G Start Pd(0) + 5-Iodo-6-methyl-1H-benzimidazole OxAdd Oxidative Addition [Pd(II)-Aryl-I] Start->OxAdd Fast Poison N-Coordination / Dimerization (Catalyst Deactivation) OxAdd->Poison Unprotected NH Strong Base Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Bulky Ligand (XPhos) Weak Base SideProd Hydrodehalogenation / N-Arylation OxAdd->SideProd Slow Transmetalation Product Desired Cross-Coupling Product Transmet->Product Reductive Elimination

Mechanism of Pd catalyst poisoning by unprotected benzimidazole vs. successful cross-coupling.

Workflow Substrate 5-Iodo-6-methyl-1H-benzimidazole Decision Protect NH Group? Substrate->Decision Yes N-Protection (SEM/THP) Decision->Yes High Yield Needed No Direct Unprotected Coupling Decision->No Step Economy Coupling1 Standard Pd Catalysis Yes->Coupling1 Coupling2 Specialized Precatalysts No->Coupling2 Deprotect Deprotection Step Coupling1->Deprotect Final Target Molecule Coupling2->Final Deprotect->Final

Experimental decision tree for 5-Iodo-6-methyl-1H-benzimidazole cross-coupling workflows.

Part 3: Quantitative Data & Strategy Matrices

Table 1: Ligand & Base Selection Matrix for Minimizing Side Reactions

Coupling TypeRecommended LigandRecommended BaseSolvent SystemCausality for Minimizing Side Reactions
Suzuki-Miyaura (Unprotected) XPhos or BrettPhosK3PO4 (aq)1,4-Dioxane/H2OBulky ligands prevent N-coordination[2]; weak base prevents N-deprotonation[5].
Buchwald-Hartwig (Unprotected) tBuBrettPhosLHMDS or NaOtBuTolueneExtremely bulky ligand forces C-N coupling at the halide over the azole NH[3].
Suzuki-Miyaura (Protected) dppf or PPh3K2CO3DMF/H2OProtection eliminates azole interference; standard conditions apply[4].

Table 2: Comparison of Protecting Groups for 1H-Benzimidazole

Protecting GroupReagentsDeprotection ConditionsProsCons
SEM SEM-Cl, NaHTBAF, THF, 60 °CHighly stable to strong bases and Pd catalysis.Generates regioisomers; requires fluoride for removal.
THP DHP, TsOHHCl or TFA, MeOHCheap, easy to install, acid-labile.Creates a chiral center; can complicate NMR spectra.
Boc Boc2O, DMAPTFA, DCM, RTVery easy to remove; prevents N-arylation.Prone to premature cleavage under basic cross-coupling conditions.

Part 4: Troubleshooting Guide & Step-by-Step Methodologies

Protocol A: Direct Suzuki-Miyaura Coupling of Unprotected 5-Iodo-6-methyl-1H-benzimidazole

Self-Validating System: The use of XPhos Pd G2/G3 ensures the active monomeric Pd(0) species is generated immediately, bypassing the induction period where azole poisoning typically initiates[1]. The biphasic solvent system ensures the generated boronic acid salts remain dissolved, driving transmetalation forward faster than competitive hydrodehalogenation.

  • Preparation: In a nitrogen-filled glovebox or via standard Schlenk techniques, charge a dry reaction vial with 5-Iodo-6-methyl-1H-benzimidazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G2 (2–5 mol%), and XPhos ligand (2–5 mol%).

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 equiv). (Causality: K3PO4 is basic enough to form the reactive boronate complex but weak enough to avoid complete deprotonation of the benzimidazole NH).

  • Solvent Introduction: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Monitor the consumption of the iodide by LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Protection-Coupling-Deprotection (The Conservative Approach)

Self-Validating System: By covalently masking the N1/N3 positions, the tautomeric equilibrium is broken, and the molecule behaves as a standard aryl iodide[4]. The formation of regioisomers during protection is analytically self-validating, as both isomers will converge to the exact same product upon deprotection.

  • Protection (SEM): React 5-Iodo-6-methyl-1H-benzimidazole with NaH (1.1 equiv) in DMF at 0 °C for 30 minutes, followed by the dropwise addition of 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv). Stir at room temperature for 2 hours. (Note: This yields a mixture of N1 and N3 protected regioisomers).

  • Coupling: Perform standard Suzuki or Buchwald-Hartwig coupling using Pd(dppf)Cl2 or Pd2(dba)3/BINAP. The azole poisoning mechanism is now completely blocked.

  • Deprotection: Treat the purified intermediate with TBAF (3.0 equiv) in THF at 60 °C for 6 hours, or TFA in DCM at room temperature, to reveal the coupled 1H-benzimidazole product.

References

1.[3] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. URL: 2.[5] Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. PMC - NIH. URL: 3.[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. URL: 4.[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL: 5.[4] US10077242B2 - Convergent approach to the total synthesis of telmisartan via a suzuki cross-coupling reaction. Google Patents. URL: 6.[6] Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Sigma-Aldrich. URL:

Sources

Technical Support Center: Purification of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating high-purity 5-Iodo-6-methyl-1H-benzimidazole from complex crude reaction mixtures.

Because the benzimidazole core is amphoteric (capable of forming both acid and basic salts) and highly polar[1], its purification requires a strategic exploitation of its physicochemical properties. The following diagnostic workflows, troubleshooting FAQs, and self-validating methodologies have been engineered to resolve common isolation bottlenecks.

Diagnostic Purification Workflow

Purification Crude Crude 5-Iodo-6-methyl-1H-benzimidazole (Contains oxidation products & neutrals) AcidBase Acid-Base Extraction (1M HCl / Organic Solvent) Crude->AcidBase Dissolve & Partition Charcoal Activated Charcoal Treatment (Adsorbs polymeric impurities) AcidBase->Charcoal Aqueous Phase (Protonated) Basification Basification & Precipitation (pH 8-9 with NaOH) Charcoal->Basification Filtered Aqueous Phase Recryst Recrystallization (EtOH / H2O Anti-solvent) Basification->Recryst Crude Solid Isolated Chromatography Column Chromatography (EtOAc / Hexane Gradient) Recryst->Chromatography Fails Purity Check (TLC/HPLC) Pure Pure 5-Iodo-6-methyl-1H-benzimidazole (>98% HPLC Purity) Recryst->Pure High Purity Yield Chromatography->Pure Pooled Fractions

Workflow for the purification of crude 5-Iodo-6-methyl-1H-benzimidazole.

Core Troubleshooting FAQs

Q1: My crude reaction mixture is a dark, tarry oil instead of a solid. How do I isolate the benzimidazole core from this matrix? A1: The dark coloration is almost certainly due to the rapid oxidation of the o-phenylenediamine precursor, which forms highly conjugated, polymeric impurities[2].

  • Mechanistic Rationale: To separate the basic benzimidazole from these neutral/polymeric impurities, perform an acid-base extraction. Benzimidazoles possess a basic pyridine-like nitrogen. By treating the crude oil with dilute aqueous acid (e.g., 1M HCl), you protonate this nitrogen, converting the highly lipophilic 5-iodo-6-methyl-1H-benzimidazole into a water-soluble hydrochloride salt[3],[4]. The neutral oxidation products remain in the organic phase. Subsequent treatment of the aqueous layer with activated charcoal will adsorb any residual conjugated color bodies[2],[5].

Q2: I have isolated the solid via acid-base precipitation, but NMR shows residual aliphatic impurities. What is the optimal recrystallization strategy? A2: For substituted benzimidazoles containing both polar (imidazole NH) and non-polar (iodo, methyl) groups, an anti-solvent recrystallization using Ethanol/Water is highly effective[3].

  • Mechanistic Rationale: The compound is highly soluble in hot ethanol due to favorable solvent-solute interactions with the organic framework. Water acts as an anti-solvent. By dissolving the crude solid in a minimum volume of hot ethanol and titrating in water until the cloud point is reached, you artificially lower the solubility threshold of the benzimidazole[6],[5]. Upon slow cooling, the target compound crystallizes selectively, while structurally distinct impurities remain solvated in the mother liquor[3].

Q3: Recrystallization improved purity, but TLC still shows a closely eluting impurity (likely an over-iodinated byproduct). How should I resolve this? A3: When crystallization fails to clear structurally homologous impurities, silica gel column chromatography is required[3],[7].

  • Mechanistic Rationale: Because benzimidazoles are highly polar and capable of hydrogen bonding, they can streak on standard silica[1]. Using an Ethyl Acetate/Hexane gradient allows for the gradual elution of the compound based on its polarity[7]. If streaking persists, adding 1-2% triethylamine (TEA) to the eluent neutralizes the acidic silanol groups on the silica, sharpening the elution band and improving resolution from closely related analogs.

Quantitative Data Summaries

Table 1: Physicochemical Profiling for Purification Exploitation

PropertyValue / CharacteristicPurification Exploitation
pKa (Conjugate Acid) ~5.5Protonation with 1M HCl (pH 0) ensures >99.9% migration into the aqueous phase[3],[4].
pKa (Amine NH) ~12.0Basification to pH 8-9 ensures complete deprotonation and precipitation of the neutral species[3].
Lipophilicity (LogP) ~2.8 (Estimated)High affinity for organic solvents (EtOAc, DCM) when in its neutral state.

Table 2: Solvent System Optimization for Recrystallization

Solvent SystemMechanism of ActionExpected RecoveryImpurity Clearance Profile
Ethanol / Water Anti-solvent precipitation[3]80-90%Excellent for removing highly lipophilic organic byproducts.
Ethyl Acetate / Hexane Polarity gradient cooling[3]75-85%Good for clearing residual starting materials.
Toluene Temperature-dependent solubility[3]60-70%High purity, but prone to "oiling out" if cooled too rapidly.

Table 3: Chromatographic Eluent Selection (Silica Gel)

Eluent SystemTarget ApplicationRf Range (Target)Notes
EtOAc / Hexane (Gradient) Standard separation of regioisomers[7]0.3 - 0.5Start at 10% EtOAc, ramp to 60%[3],[7].
DCM / MeOH (95:5) Eluting highly retained material0.4 - 0.6Use only if the compound streaks heavily in EtOAc/Hexane.

Validated Step-by-Step Methodologies

Protocol A: Acid-Base Partitioning & Decolorization

This protocol isolates the benzimidazole core from non-basic starting materials and polymeric oxidation products[3],[2].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Transfer to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl. Shake vigorously and vent. Allow the layers to separate[3],[4].

    • Self-Validation Checkpoint: Spot the lower aqueous layer on a TLC plate, dry with a heat gun, and visualize under UV (254 nm). A strong UV-active spot at the baseline confirms the successful protonation and migration of the benzimidazole.

  • Phase Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the dark organic layer (contains neutral impurities).

  • Decolorization: Add activated charcoal (10% w/w relative to theoretical yield) to the aqueous layer. Heat to 50°C for 10 minutes with stirring, then vacuum filter the hot solution through a pad of Celite[3],[5].

  • Basification: Cool the pale-yellow filtrate in an ice bath. Slowly add 1M NaOH dropwise with vigorous stirring until the pH reaches 8-9[3].

    • Self-Validation Checkpoint: The sudden formation of a dense, off-white precipitate confirms the deprotonation and insolubility of the neutral benzimidazole. Verify the pH using indicator paper.

  • Isolation: Collect the solid by vacuum filtration, wash with cold distilled water, and dry under a vacuum.

Protocol B: Anti-Solvent Recrystallization

Use this protocol to upgrade the purity of the solid obtained from Protocol A to >98%[3],[6].

  • Dissolution: Transfer the dried solid to an Erlenmeyer flask. Add a minimum volume of boiling Ethanol until the solid is just dissolved[3],[5].

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot distilled water dropwise until the solution becomes slightly turbid (the cloud point)[3].

    • Self-Validation Checkpoint: Add exactly one more drop of hot ethanol to clear the turbidity. This confirms the solution is perfectly saturated at the boiling point[5].

  • Crystallization: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature (approx. 1 hour).

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath for 30 minutes to maximize the yield[3],[6].

  • Collection: Vacuum filter the crystals and wash with a minimal amount of ice-cold 1:1 Ethanol/Water. Dry under an infrared lamp or vacuum desiccator[5].

Protocol C: Flash Column Chromatography

If NMR or HPLC indicates the presence of co-crystallizing structural analogs (e.g., over-iodinated species), utilize this chromatographic method[3],[7].

  • Column Packing: Slurry-pack a silica gel column using pure Hexane.

  • Sample Loading: Dissolve the impure benzimidazole in a minimum amount of Ethyl Acetate, add a small amount of silica gel, and evaporate the solvent to create a dry-load powder. Apply this evenly to the column head.

  • Elution: Elute the column using a step gradient starting at 10% Ethyl Acetate in Hexane, gradually increasing to 60% Ethyl Acetate[3],[7].

    • Self-Validation Checkpoint: Monitor the collected fractions via TLC (developed in 50% EtOAc/Hexane). The target 5-Iodo-6-methyl-1H-benzimidazole will typically elute as a distinct UV-active spot at an Rf of ~0.4. Co-spot the fractions against the crude mixture to verify the isolation of the target spot without trailing impurities.

  • Concentration: Pool the pure fractions and remove the solvent under reduced pressure to yield the highly purified product[7].

References

  • "Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole", Benchchem.
  • "RESEARCH ON BENZIMIDAZOLE DERIVATIVES", DTIC.
  • "overcoming challenges in the synthesis of substituted benzimidazoles", Benchchem.
  • "Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives", PMC (NIH).
  • "Recrystallization of Benzoic Acid", Alfa Chemistry.
  • "4.8: Acid-Base Extraction", Chemistry LibreTexts.

Sources

Technical Support Center: Stability of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

Is 5-Iodo-6-methyl-1H-benzimidazole stable in acid? Yes, but with critical caveats regarding light and oxidizing agents. [1]

The benzimidazole core is a heteroaromatic system that acts as a base (


 for the conjugate acid). In acidic media, the N3 nitrogen protonates to form a stable benzimidazolium salt.[1] This protonation actually stabilizes the ring system against hydrolysis.[1]

However, the C5-Iodine bond is the thermodynamic weak point.[1] While the bond is resistant to heterolytic cleavage by non-oxidizing acids (e.g., HCl, H₂SO₄), it is susceptible to homolytic cleavage (radical mechanism) if exposed to UV/visible light while in solution.[1] This leads to deiodination and the formation of radical degradation products.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turned cloudy or precipitated upon adding HCl."

Diagnosis: This is likely Salt Saturation , not degradation.[1] Technical Insight: Upon acidification, the free base converts to the hydrochloride salt.[1] While the salt is generally more water-soluble than the free base, the Common Ion Effect (excess Cl⁻ ions from concentrated HCl) can force the salt to precipitate out of solution.

Corrective Protocol:

  • Dilution Test: Take a 100 µL aliquot of the suspension and dilute it into 900 µL of water.

    • Result A (Clear Solution): It was just saturation. The compound is intact.[1]

    • Result B (Remains Cloudy): Potential impurity or degradation product (less likely unless strong oxidants were used).[1]

  • Solvent Switch: If high concentration is required (>50 mM), switch to a co-solvent system (e.g., DMSO:0.1N HCl 1:1).[1]

Issue 2: "The acidic solution turned yellow/brown after 24 hours."

Diagnosis: Oxidative Deiodination (Iodine Liberation).[1] Technical Insight: A color shift to yellow/brown is the hallmark of elemental iodine (


) formation. This occurs via two pathways:
  • Photo-degradation: Light hits the protonated molecule, cleaving the C-I bond.[1]

  • Incompatible Acid: Use of oxidizing acids (Nitric acid, HNO₃) or presence of trace metals (Fe³⁺, Cu²⁺) which oxidize the iodide.[1]

Corrective Protocol:

  • Immediate Action: Protect samples from light (amber vials/aluminum foil).

  • Reagent Check: Ensure no oxidizing acids or metal catalysts are present.[1]

  • Rescue: Add a reducing agent (Sodium Thiosulfate) to quench free iodine, though the parent molecule is already irreversibly damaged.[1]

Visualizing Stability Logic

The following diagram illustrates the decision logic for diagnosing stability issues in acidic media.

StabilityLogic Start User Observation: Sample in Acidic Media Precipitation Precipitation / Cloudiness Start->Precipitation ColorChange Color Change (Yellow/Brown) Start->ColorChange Dilution Perform Dilution Test (Add H2O) Precipitation->Dilution LightCheck Was sample exposed to light? ColorChange->LightCheck Clear Solubility Issue: Common Ion Effect (Compound Stable) Dilution->Clear Solubilizes Cloudy Contamination or Polymerization Dilution->Cloudy Persists PhotoDeg Photolytic Deiodination (Radical Mechanism) LightCheck->PhotoDeg Yes AcidCheck Check Acid Type LightCheck->AcidCheck No (Dark) Oxidizing Oxidizing Acid Used (HNO3 / Peroxides) AcidCheck->Oxidizing HNO3 used TraceMetal Trace Metal Contamination (Fe/Cu Catalysis) AcidCheck->TraceMetal HCl/H2SO4 used

Figure 1: Diagnostic decision tree for evaluating stability issues of 5-Iodo-6-methyl-1H-benzimidazole in acid.

Standardized Stress Test Protocol

To validate the stability of your specific lot, perform this self-validating stress test.

Objective: Differentiate between solubility issues and chemical degradation.

ParameterCondition A (Control)Condition B (Acid Stress)Condition C (Oxidative Stress)
Solvent DMSO (100%)1.0 N HCl1.0 N HCl + 0.1% H₂O₂
Temperature 25°C60°C25°C
Time 24 Hours24 Hours4 Hours
Light Dark (Amber Vial)Dark (Amber Vial)Dark (Amber Vial)
Expected Result >99.5% Recovery>99.0% RecoverySignificant Degradation (<80%)
Interpretation BaselinePass: Ring is acid stable.Fail: Demonstrates Iodine lability.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Ring) and 220 nm.[1]

Mechanistic Insight: Why Acid is (Mostly) Safe

The following pathway details why non-oxidizing acids stabilize the molecule, while light/oxidants degrade it.

Mechanism cluster_stable Stable Regime Base Free Base (Neutral) Salt Benzimidazolium Salt (Protonated at N3) Base->Salt + H+ (HCl/H2SO4) Reversible & Stable Salt->Base + OH- (Neutralization) Radical Aryl Radical (Unstable) Salt->Radical hv (UV Light) Homolytic Cleavage Iodine Free Iodine (I2) (Yellow Color) Radical->Iodine Dimerization/Oxidation

Figure 2: Mechanistic pathway showing reversible protonation (safe) vs. irreversible photolytic deiodination (degradation).

References & Authority

  • Synthesis in Acidic Media: The synthesis of benzimidazoles often involves condensation of phenylenediamines with carboxylic acids in 4N HCl or Polyphosphoric Acid at high temperatures (>100°C), confirming the robustness of the ring system in acid.[1]

    • Source: Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.[1]

  • Iodine Lability: Aryl iodides are known to undergo homolytic cleavage under UV irradiation, a process often accelerated in polar solvents.[1]

    • Source: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis.[1][2][3][4] Academic Press.[1]

  • Solubility Data: 5,6-Dimethylbenzimidazole (analog) properties and salt formation.[1]

    • Source: NIH PubChem Compound Summary.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Technical Support Center: Chromatography of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals facing challenges during the purification of benzimidazole derivatives. Due to their unique electronic properties, these heterocyclic aromatic compounds frequently present chromatographic difficulties, such as severe tailing, irreversible adsorption, or on-column degradation.

Below, you will find our comprehensive troubleshooting guide, quantitative optimization data, and self-validating methodologies to ensure high-purity isolation.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my benzimidazole derivative exhibit severe tailing and poor recovery on standard normal-phase silica gel? A1: The root cause lies in the acid-base chemistry between your analyte and the stationary phase. Benzimidazoles contain a basic imidazole ring with a basic nitrogen atom (N-3). Standard flash-grade silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which have a pKa of approximately 4.5 to 5.5. When the basic nitrogen of the benzimidazole interacts strongly with the acidic silica gel, it triggers strong hydrogen bonding and proton transfer[1]. This creates multiple, competing retention mechanisms, causing the compound to smear continuously across the column rather than eluting as a discrete, sharp band.

Q2: What are the most effective eluent systems for separating these derivatives? A2: The choice of the base solvent depends on the polarity of your specific derivative, but a basic modifier is almost universally required to counteract the silanol interactions.

  • For low-to-medium polarity derivatives: A mixture of Hexane (or Petroleum Ether) and Ethyl Acetate is the foundational system. To prevent tailing, this system is typically modified with 0.5% to 1.0% Triethylamine (TEA)[2][3].

  • For high polarity derivatives: A Dichloromethane (DCM) and Methanol (MeOH) gradient is preferred, modified with 0.1% to 0.5% TEA or aqueous Ammonia (NH₄OH)[1].

Q3: How exactly does Triethylamine (TEA) resolve the tailing issue? A3: TEA acts as a "sacrificial base." Because TEA is a small, highly basic aliphatic amine, it competitively binds to and neutralizes the acidic silanol sites on the silica gel much faster than the bulkier benzimidazole analyte[1]. By pre-saturating the column with a TEA-modified eluent, you effectively deactivate the stationary phase. The benzimidazole is then forced to partition purely based on its polarity rather than getting trapped by acid-base anchoring[3].

Q4: My compound still degrades or irreversibly binds to silica even with TEA. What are the alternatives? A4: If deactivation fails, the analyte is likely hypersensitive to even mildly acidic environments. In these cases, you must change the stationary phase entirely. Switch to Neutral Alumina, which lacks the acidic silanol groups, or transition to Reversed-Phase (C18) chromatography. For C18 RP-HPLC, a solvent system of Water/Acetonitrile modified with 0.05% Trifluoroacetic acid (TFA) is highly effective for eluting benzimidazole salts[4].

Part 2: Quantitative Data – Eluent System Optimization

The following table summarizes the causal relationship between eluent choices, modifier concentrations, and the expected chromatographic outcomes for benzimidazole purification.

Stationary PhaseBase Solvent SystemModifierConcentration (v/v)Target PolarityExpected Rf Shift / Outcome
Normal Silica Hexane / Ethyl AcetateTriethylamine (TEA)0.5% - 1.0%Low to Medium+0.15 to +0.30; Eliminates tailing
Normal Silica DCM / MethanolAmmonia (NH₄OH)0.1% - 0.5%High+0.20 to +0.40; Sharpens bands
Neutral Alumina Petroleum Ether / EtOAcNone Required0%MediumPrevents acid-catalyzed degradation
C18 (Reversed) Water / AcetonitrileTrifluoroacetic Acid0.05%Very High / SaltsRetention based on hydrophobicity

Part 3: Experimental Protocols

Protocol: TEA-Deactivated Silica Gel Column Chromatography

This methodology utilizes a self-validating framework to ensure no sample is lost due to improper column preparation.

Step 1: Solvent Preparation & TLC Validation

  • Action: Prepare the target mobile phase (e.g., 85% Hexanes / 15% Ethyl Acetate) and add 0.5% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • Self-Validation: Spot a TLC plate with the crude benzimidazole mixture using the newly prepared TEA-modified solvent. If the target spot remains sharp (no comet-like tail) and achieves an Rf of ~0.25-0.35, the solvent system is validated for column use.

Step 2: Column Packing & Stationary Phase Deactivation

  • Action: Create a slurry of flash-grade silica gel (40-63 µm) using the TEA-modified solvent. Pour the slurry into the column and pack it using compressed air. Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent.

  • Self-Validation: Collect the first 10 mL of the flow-through after the 3 CV flush. Test this eluate with universal pH paper. A basic reading (pH > 7) validates that the silica's acidic silanol groups are fully saturated with TEA. Do not load the sample until this is confirmed.

Step 3: Sample Loading

  • Action: Dissolve the crude benzimidazole in a minimal amount of DCM. Carefully apply the solution to the flat head of the silica bed using a long glass pipette.

  • Self-Validation: Observe the sample band as it enters the silica. It should form a tight, narrow horizontal band (≤ 5 mm thick). If it immediately diffuses downward, the loading solvent was too polar; dry-loading onto silica should be used for future runs.

Step 4: Elution & Fraction Collection

  • Action: Elute the column using the TEA-modified solvent system. Collect fractions in standard test tubes.

  • Self-Validation: Co-spot the collected fractions against the pure starting materials on a TLC plate (developed in the TEA-modified solvent). A single, distinct spot matching the target Rf validates the purity of the collected fraction.

Part 4: Troubleshooting Workflow

BenzimidazoleWorkflow Start Crude Benzimidazole Mixture TLC Run TLC (Standard Silica) Hexane:EtOAc or DCM:MeOH Start->TLC Check Is streaking/tailing observed? TLC->Check Yes Yes: Acid-Base Interaction Check->Yes Rf smearing No No: Proceed Normally Check->No Sharp spots Mod Add 0.5-1% TEA or NH3 to Eluent System Yes->Mod Success Run Deactivated Silica Column No->Success Test2 Re-run TLC with Modified Eluent Mod->Test2 Check2 Is tailing resolved? Test2->Check2 Check2->Success Yes Fail Switch to Neutral Alumina or C18 Reverse Phase Check2->Fail No / Degradation

Workflow for troubleshooting benzimidazole tailing during column chromatography.

References

  • Benchchem - Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers.
  • NIH PMC - Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling.
  • RSC.org - Supporting Information: RP-HPLC and Flash Silica gel Chromatography.
  • OSTI.gov - Design and synthesis of benzimidazole phenol-porphyrin dyads for the study of bioinspired photoinduced proton transfer.

Sources

Validation & Comparative

HPLC purity standards for 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Standards for 5-Iodo-6-methyl-1H-benzimidazole: A Comparative Method Development Guide

Introduction & Mechanistic Challenges

5-Iodo-6-methyl-1H-benzimidazole (CAS 1934638-56-8) is a highly specialized pharmacophore building block frequently utilized in the synthesis of kinase inhibitors and antiviral therapeutics[1]. Establishing a robust High-Performance Liquid Chromatography (HPLC) purity standard for this compound requires overcoming two distinct physicochemical challenges inherent to its structure:

  • Basic Nitrogen Tailing: The unsubstituted nitrogen (N3) in the benzimidazole core possesses a pKa of approximately 5.5. At neutral or moderately acidic pH, this nitrogen protonates and undergoes severe ion-exchange interactions with residual, unendcapped silanols on silica-based stationary phases, leading to unacceptable peak tailing[2].

  • Halogen Polarizability: The bulky iodine atom at the C5 position is highly polarizable. While it increases overall hydrophobicity, it also introduces the potential for halogen bonding—a highly directional interaction where the iodine acts as an electrophile. Standard aliphatic C18 columns often fail to exploit this property, leading to poor resolution from closely related halogenated impurities (e.g., bromo-derivatives).

Comparative Guide: Stationary Phase Selection

To objectively determine the optimal stationary phase, we compared three distinct column chemistries. The critical pair for resolution (


) was defined as 5-Iodo-6-methyl-1H-benzimidazole and its primary synthetic impurity, 5-bromo-6-methyl-1H-benzimidazole.

Table 1: Comparative HPLC Performance Metrics

Column ChemistryRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)*
Mechanism of Action / Causality
Standard Endcapped C18 6.421.658,5001.8Relies purely on hydrophobic partitioning. Residual silanols cause moderate tailing.
Polar-Embedded C18 5.851.1512,2002.4An embedded amide group electrostatically shields basic analytes from surface silanols, drastically improving peak shape.
Phenyl-Hexyl 7.201.2014,5003.5

interactions and halogen bonding with the polarizable iodine atom maximize selectivity and resolution.

*Data synthesized from standardized runs: 1.0 mL/min, Gradient 20-80% Acetonitrile in 0.1% TFA over 10 mins, UV 254 nm.

Scientist's Insight: While the Polar-Embedded column provides the sharpest peak shape (


), the Phenyl-Hexyl  column is the definitive choice for purity assays. The 

-electron cloud of the phenyl ring interacts strongly with the highly polarizable iodine atom via dispersion forces and halogen bonding. This specific interaction amplifies the retention time difference between the iodo- and bromo-derivatives, yielding an exceptional resolution of 3.5.

Mobile Phase Optimization: The Causality of Ion-Pairing

For benzimidazole derivatives, the choice of acidic modifier dictates the chromatographic success[2].

  • 0.1% Trifluoroacetic Acid (TFA): TFA (pH ~2.0) is strongly recommended for UV-based purity assays. It acts as a potent ion-pairing agent. The trifluoroacetate anion forms a neutral, hydrophobic complex with the protonated benzimidazole nitrogen. This complex drives the analyte into the stationary phase while simultaneously masking the positive charge from interacting with anionic silanols[2].

  • 0.1% Formic Acid (FA): While FA is preferred for LC-MS compatibility due to its volatility, it is a weaker ion-pairing agent. Using FA often results in broader peaks and a higher tailing factor (

    
    ) for basic benzimidazoles.
    

Experimental Protocol: Self-Validating Purity Assay

This step-by-step protocol is designed as a self-validating system, aligned with USP <1225> (Validation of Compendial Procedures) Category II requirements for the quantitation of impurities[3][4].

Step 1: Preparation of Solutions

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 5-Iodo-6-methyl-1H-benzimidazole reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • System Suitability Solution (SST): Spike the standard solution with 0.1% (w/w) of 5-bromo-6-methyl-1H-benzimidazole.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 12 min: 10%

      
       80% B
      
    • 12 - 15 min: 80% B

    • 15 - 15.1 min: 80%

      
       10% B (Re-equilibration for 5 min)
      
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Diode Array Detector recommended for peak purity)[2].

  • Column Temperature: 30°C.

Step 3: System Suitability Testing (SST) Inject the SST solution in quintuplicate. The system is only validated for sample analysis if:

  • Resolution (

    
    ) between the bromo- and iodo-derivatives is 
    
    
    
    2.0.
  • Tailing Factor (

    
    ) for the main peak is 
    
    
    
    1.5.
  • Relative Standard Deviation (%RSD) of the main peak area is

    
     2.0%.
    

Step 4: USP <1225> Method Validation Execution To ensure the method is fit for purpose, validate the following parameters per USP <1225>[5][6][7]:

  • Specificity: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3%

    
    , and UV light for 24 hours). Ensure the peak purity angle is less than the purity threshold using DAD software[3].
    
  • Linearity: Prepare a 5-point calibration curve from 25% to 150% of the target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999[3].
  • Accuracy: Spike known quantities of impurities at 50%, 100%, and 150% of the specification limit. Recovery must be within 95.0% – 105.0%[3].

Method Development Workflow

HPLC_Method_Dev Start Target: 5-Iodo-6-methyl-1H-benzimidazole (Basic N, Polarizable Iodo) Phase1 Stationary Phase Selection Start->Phase1 C18 Endcapped C18 (Hydrophobic Partitioning) Phase1->C18 Phenyl Phenyl-Hexyl (π-π & Halogen Bonding) Phase1->Phenyl Polar Polar-Embedded C18 (Silanol Shielding) Phase1->Polar Phase2 Mobile Phase (pH Control) C18->Phase2 Phenyl->Phase2 Polar->Phase2 TFA 0.1% TFA (pH ~2.0) Strong Ion-Pairing Phase2->TFA FA 0.1% Formic Acid (pH ~2.7) LC-MS Compatible Phase2->FA Eval System Suitability Evaluation (Tailing Factor, Resolution) TFA->Eval FA->Eval Eval->Phase1 Tf > 1.5 (Tailing) Valid USP <1225> Validation (Specificity, Linearity, Accuracy) Eval->Valid Tf ≤ 1.5, Rs ≥ 2.0

Figure 1: Decision tree for HPLC method development of basic, halogenated benzimidazoles.

References

  • BA Sciences. "USP <1225> Method Validation". Source: basciences.com. URL: [Link]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". Source: gmp-compliance.org. URL: [Link]

Sources

Mechanistic Causality: Bond Dissociation and Steric-Electronic Interplay

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reactivity Profiling: 5-Iodo vs. 5-Bromo-6-methyl-1H-benzimidazole in Cross-Coupling

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-infectives, and GPCR modulators. Late-stage functionalization of this scaffold relies heavily on transition-metal-catalyzed cross-coupling. When designing a synthetic route, the choice between 5-iodo-6-methyl-1H-benzimidazole[1] and 5-bromo-6-methyl-1H-benzimidazole[2] is a critical decision that dictates catalyst selection, reaction conditions, and overall yield. This guide provides an objective, data-driven comparison of their reactivity profiles, exploring the mechanistic causality behind their performance differences.

The fundamental reactivity difference between the iodo and bromo analogues is governed by the carbon-halogen bond dissociation energy (BDE). The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the C–X bond[3].

Furthermore, the presence of the C6-methyl group introduces a subtle but important electronic effect. The electron-donating nature (+I effect) of the methyl group increases the electron density of the benzimidazole ring. Because oxidative addition is kinetically favored by electron-deficient aryl halides, this +I effect mildly deactivates the C5 position.

  • The Iodo Advantage: The highly reactive C–I bond easily overcomes the deactivating effect of the adjacent methyl group, allowing oxidative addition to proceed rapidly at lower temperatures (often 60°C or below).

  • The Bromo Challenge: The stronger C–Br bond, combined with the electron-rich nature of the ring, necessitates higher thermal energy (90°C–120°C) and more electron-rich, sterically demanding phosphine ligands to force the oxidative addition[4].

Comparative Reactivity Data

The following table synthesizes the expected performance of both substrates across three standard palladium-catalyzed transformations, highlighting the necessary adjustments in reaction conditions to achieve optimal yields.

Reaction TypeSubstrateOptimal Catalyst SystemTemp (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura 5-Iodo-6-methyl-1H-benzimidazolePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O604>90
Suzuki-Miyaura 5-Bromo-6-methyl-1H-benzimidazolePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O901275–85
Buchwald-Hartwig 5-Iodo-6-methyl-1H-benzimidazolePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene80685
Buchwald-Hartwig 5-Bromo-6-methyl-1H-benzimidazolePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene1101665–75
Heck Coupling 5-Iodo-6-methyl-1H-benzimidazolePd(OAc)₂, P(o-tol)₃, Et₃N, DMF90880
Heck Coupling 5-Bromo-6-methyl-1H-benzimidazolePd(OAc)₂, P(o-tol)₃, Et₃N, DMF1201860

Pathway Visualization

G Substrate 5-Halo-6-methyl-1H-benzimidazole Iodo 5-Iodo Analogue (Lower BDE: ~65 kcal/mol) Substrate->Iodo Bromo 5-Bromo Analogue (Higher BDE: ~81 kcal/mol) Substrate->Bromo OxAddI Rapid Oxidative Addition (RT to 60°C) Iodo->OxAddI OxAddBr Moderate Oxidative Addition (80°C to 120°C) Bromo->OxAddBr Pd0 Pd(0) Active Catalyst Pd0->OxAddI Pd0->OxAddBr Intermediate Pd(II) Aryl Halide Complex OxAddI->Intermediate OxAddBr->Intermediate Transmetalation Transmetalation / Amine Binding Intermediate->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product C5-Functionalized Benzimidazole ReductiveElim->Product

Catalytic workflow comparing oxidative addition kinetics of 5-iodo vs 5-bromo benzimidazoles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation mechanisms (In-Process Controls - IPCs) to verify the success of each mechanistic step.

Protocol 1: Low-Temperature Suzuki-Miyaura Coupling of 5-Iodo-6-methyl-1H-benzimidazole

Causality Focus: Utilizing the weak C–I bond to achieve coupling under mild conditions, preventing thermal degradation of sensitive boronic acids.

  • Preparation: In an oven-dried Schlenk tube, combine 5-iodo-6-methyl-1H-benzimidazole (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2 mol%). Rationale: The large bite angle of the dppf ligand facilitates the reductive elimination step, which can become rate-limiting when oxidative addition is exceptionally fast (as is the case with aryl iodides).

  • Solvent & Degassing: Add degassed 1,4-dioxane/H₂O (4:1, 5 mL). Perform three freeze-pump-thaw cycles. Validation: Oxygen must be strictly excluded to prevent the formation of homocoupled boronic acid byproducts (Suzuki homocoupling).

  • Reaction: Stir at 60°C.

  • Self-Validation (IPC at 2 hours): Extract a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Positive Indicator: Complete disappearance of the m/z 258 peak (starting material) and appearance of the product mass.

    • Negative Control Check: The absence of an m/z 132 peak (dehalogenated 6-methyl-1H-benzimidazole) confirms that hydrodehalogenation is not outcompeting transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: High-Energy Buchwald-Hartwig Amination of 5-Bromo-6-methyl-1H-benzimidazole

Causality Focus: Overcoming the high BDE of the C–Br bond using elevated temperatures and a specialized bidentate ligand[3].

  • Preparation: To a dry Schlenk flask, add 5-bromo-6-methyl-1H-benzimidazole (1.0 mmol), primary amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%). Rationale: Xantphos is selected because its wide bite angle strongly promotes reductive elimination of the C–N bond, preventing the formation of stable, unreactive Pd(II)-amido resting states.

  • Solvent & Degassing: Add anhydrous, degassed toluene (5 mL). Purge with argon for 15 minutes.

  • Reaction: Heat to 110°C for 16 hours.

  • Self-Validation (IPC at 8 hours): Analyze a quenched aliquot via TLC and LC-MS.

    • Diagnostic Check: If the m/z 211 peak (starting material) remains dominant, it indicates catalyst deactivation (e.g., Pd black precipitation). If Pd black is observed, the oxidative addition barrier was not efficiently overcome, requiring a switch to a more electron-rich ligand like BrettPhos.

  • Workup: Filter through a Celite pad to remove inorganic salts and Pd black, concentrate under reduced pressure, and purify.

Strategic Selection Guide: Which Analogue to Choose?

Choose 5-Iodo-6-methyl-1H-benzimidazole when:

  • Coupling partners (e.g., specific boronic acids or amines) are thermally unstable and require reaction temperatures below 80°C.

  • Working with sterically hindered nucleophiles where transmetalation is slow, requiring the fastest possible oxidative addition to maintain the catalytic cycle.

  • Conducting High-Throughput Screening (HTS), as iodo-compounds generally provide higher conversion rates across a broader range of unoptimized catalyst systems.

Choose 5-Bromo-6-methyl-1H-benzimidazole when:

  • Scaling up production. Bromo analogues are significantly more cost-effective and exhibit superior shelf-stability (less sensitive to light-induced degradation and hydrodehalogenation).

  • The synthetic route involves multiple upstream steps before the cross-coupling. The C–Br bond is more robust and less likely to undergo premature, unintended side reactions during prior transformations.

References

  • ChemScene. "5-Bromo-6-methyl-1H-benzo[d]imidazole - General Information & Properties." 2

  • ChemicalBook. "1934638-56-8 CAS Manufactory: 5-Iodo-6-methyl-1H-benzimidazole." 1

  • Benchchem. "A Comparative Analysis of the Reactivity of 2-(2-Halophenyl)-1H-imidazoles in Palladium-Catalyzed Cross-Coupling Reactions." 3

  • ResearchGate. "Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts." 4

Sources

Technical Characterization Guide: IR Spectroscopy of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Iodo-6-methyl-1H-benzimidazole (CAS: 163539-44-2) is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and antiviral agents. Its structural integrity hinges on two specific functionalities: the imidazole core (essential for hydrogen bonding in active sites) and the aryl iodide (a "handle" for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira).

This guide provides a comparative spectroscopic analysis. Unlike standard datasheets that merely list peaks, we compare the target molecule against its non-iodinated precursor, 5-methyl-1H-benzimidazole , to isolate the diagnostic vibrational modes that confirm successful iodination.

Why IR? The "First-Pass" Advantage

While NMR (


H, 

C) provides definitive structural elucidation, FT-IR offers a rapid, non-destructive "fingerprint" validation in production environments. It is particularly superior for detecting:
  • Hydration State: Broadening of N-H regions.[1]

  • Regioisomerism: Variations in the fingerprint region (600–900 cm

    
    ) caused by substitution patterns.[1]
    
  • Inorganic Contamination: Presence of residual iodide salts (non-IR active in mid-range) vs. covalent C-I bonds.[1]

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct structural analog. This comparison isolates the vibrational changes induced by the iodine substitution at position 5.[1]

Table 1: Diagnostic IR Peak Assignments (Target vs. Analog)
Functional GroupVibration Mode5-Iodo-6-methyl-1H-benzimidazole (Target)5-Methyl-1H-benzimidazole (Analog)Diagnostic Significance
N-H (Imidazole) Stretching (

)
3100 – 2800 cm

(Broad, structured)
3100 – 2800 cm

Identity: Confirms intact imidazole ring.[2] Broadening indicates strong intermolecular H-bonding in the crystal lattice [1].[1]
C=N (Ring) Stretching (

)
1620 – 1625 cm

1625 – 1630 cm

Skeletal Integrity: Minimal shift indicates the aromatic system remains conjugated.
C=C (Aromatic) Stretching (

)
1580, 1480 cm

1590, 1495 cm

Electronic Effect: The heavy iodine atom slightly dampens ring vibrations (reduced frequency due to increased reduced mass) [2].
C-H (Aromatic) Out-of-Plane Bend (

)
860 – 880 cm

810 – 830 cm

Substitution Pattern: The shift reflects the change from a trisubstituted to a tetrasubstituted benzene ring (1,2,4,5-pattern).
C-I (Aryl Iodide) Stretching (

)
~500 – 600 cm

AbsentCRITICAL PROOF: This band is the definitive marker of iodination. Note: Often weak and near the cutoff of standard ATR crystals.[1]

Expert Insight: The N-H stretch in benzimidazoles is often "buried" in a broad manifold due to tautomerism and hydrogen bonding.[1] Do not expect a sharp peak like a free amine; look for a "fermi resonance" type broad band overlapping with C-H stretches [3].[1]

Deep Dive: Interpreting the Critical Regions

A. The "Invisible" C-I Stretch (The Analyst's Trap)

The Carbon-Iodine (C-I) stretch is the most important validation marker but the hardest to see. It typically appears between 485 cm


 and 600 cm

.
  • The Problem: Standard Diamond ATR (Attenuated Total Reflectance) accessories often have a spectral cutoff around 550–600 cm

    
     due to phonon absorption of the diamond lattice.
    
  • The Solution: If your ATR spectrum cuts off at 600 cm

    
    , you will miss this peak.
    
    • Protocol Adjustment: Use a CsI (Cesium Iodide) or KBr (Potassium Bromide) transmission pellet, or a Ge (Germanium) ATR crystal to visualize down to 400 cm

      
      .
      
B. The Fingerprint Region (Substitution Patterns)

The region between 800–900 cm


 is diagnostic for the benzene ring substitution.
  • 5-Methyl-1H-benzimidazole: Has two adjacent aromatic protons (H6, H7) and one isolated proton (H4). This creates a specific bending pattern.[1]

  • 5-Iodo-6-methyl-1H-benzimidazole: The iodine replaces H5.[1] This leaves two isolated protons (H4 and H7) in a para-like orientation relative to the ring fusion. This breaks the "adjacent hydrogen" wagging modes, shifting the peaks significantly to 860–880 cm

    
      [4].
    

Validated Experimental Workflow

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes artifacts caused by moisture or polymorphism.[1]

IR_Workflow Start Crude Product (5-Iodo-6-methyl-1H-benzimidazole) Drying Vacuum Dry (40°C, 4h, <10 mbar) Start->Drying Prep Sample Preparation (Choose Method) Drying->Prep Method_ATR Method A: ATR (Diamond/ZnSe) Prep->Method_ATR Routine ID Method_KBr Method B: KBr Pellet (Transmission) Prep->Method_KBr Detailed Fingerprint Scan Acquire Spectrum (4000 - 400 cm⁻¹) Method_ATR->Scan Method_KBr->Scan QC_Check QC Checkpoints Scan->QC_Check Result_Pass PASS: 1. N-H Broad Band present 2. C-I band visible (>500 cm⁻¹) 3. No C=O (1700 cm⁻¹) impurity QC_Check->Result_Pass Criteria Met Result_Fail FAIL: Recrystallize QC_Check->Result_Fail Criteria Failed

Figure 1: Decision-tree workflow for spectroscopic validation. Note the bifurcation for ATR vs. KBr based on the need to visualize the low-frequency C-I stretch.

Detailed Protocol Steps
  • Drying (Crucial): Benzimidazoles are hygroscopic.[1] Moisture appears as a broad hump at 3400 cm

    
    , obscuring the N-H stretch. Dry the sample at 40°C under vacuum before analysis.
    
  • Background Correction: Collect a fresh background spectrum (air) immediately before the sample.[1]

  • Acquisition Parameters:

    • Resolution: 4 cm

      
      
      
    • Scans: 32 (ATR) or 16 (Transmission)

    • Range: 4000 – 400 cm

      
       (Ensure detector is DTGS or MCT with low-cutoff).
      

Synthesis & Characterization Pathway

Understanding the chemical origin of the sample aids in interpreting impurities.[1] The synthesis typically involves the iodination of the diamine precursor or the benzimidazole core.

Synthesis_Path Precursor 5,6-Dimethylbenzimidazole (Starting Material) Reaction Iodination Step (NIS or I₂/Oxidant) Precursor->Reaction Electrophilic Subst. Target 5-Iodo-6-methyl-1H-benzimidazole (Target) Reaction->Target Impurity Impurity Risk: Di-iodo species Unreacted SM Reaction->Impurity Over-iodination

Figure 2: Synthetic pathway highlighting potential impurities. "SM" = Starting Material.[1] Unreacted SM will show a stronger C-H wag at 810-830 cm


 and lack the C-I band.

References

  • NIST Mass Spectrometry Data Center. "2-Amino-5,6-dimethylbenzimidazole IR Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1] Link

  • BenchChem Technical Guides. "Spectroscopic Data of 4-Iodo-1H-benzimidazole: A Technical Guide." BenchChem.[1][2][3] Accessed October 2023.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1][4] (Standard text for interpreting Fermi resonance in N-heterocycles).

  • ResearchGate Publications. "Normal vibrational modes and assignment of Benzimidazole by ab initio and density functional calculations." Journal of Physical Chemistry A, 106, 9196-9203.[1] Link

Sources

A Comparative Guide to Bioassay Validation: Leveraging Small Molecule Inhibitors as Controls with a Focus on Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the critical process of bioassay validation, with a specialized focus on the use of small molecule inhibitors as positive controls. We will explore the theoretical underpinnings and practical execution of validation experiments, using a case study of a novel benzimidazole derivative, 5-Iodo-6-methyl-1H-benzimidazole, in a kinase inhibition assay. This guide will objectively compare its hypothetical performance against established alternatives, supported by illustrative experimental data.

The Cornerstone of Reliable Bioassays: The Imperative for Rigorous Validation

A bioassay's primary objective is to determine the biological activity or potency of a substance by measuring its effect on a living system.[1] The reliability and reproducibility of these assays are paramount, forming the bedrock of decisions made in drug discovery and development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioassay validation to ensure data integrity.[2][3] Validation demonstrates that an analytical procedure is suitable for its intended purpose.[2]

At the heart of a robustly validated bioassay are well-characterized positive and negative controls.[3] Positive controls are essential for confirming that the assay system is performing as expected and is capable of detecting the intended biological response.[4] Small molecule inhibitors, with their specific mechanisms of action, often serve as excellent positive controls in a variety of cell-based and biochemical assays.

Selecting the Optimal Small Molecule Control: A Multifactorial Decision

The choice of a positive control is a critical decision in assay development. An ideal small molecule control should possess the following attributes:

  • Specificity and Well-Defined Mechanism of Action (MoA): The control should ideally target the specific pathway or molecule of interest in the bioassay with high selectivity.[5] This ensures that the observed effect is due to the intended biological interaction.

  • Potency and Dynamic Range: The control should exhibit activity at a concentration that is relevant to the assay's intended measurement range, allowing for the generation of a full dose-response curve.[2]

  • Stability and Purity: The compound must be stable under the assay conditions and of high purity to ensure that the observed activity is not due to contaminants or degradation products.

  • Commercial Availability and Batch-to-Batch Consistency: For long-term assay reliability, the control should be readily available from a reputable source with minimal lot-to-lot variability.

Case Study: Validating a Kinase Inhibition Bioassay

To illustrate the principles of bioassay validation using a small molecule control, we will consider a hypothetical scenario: the validation of a new cell-based assay to screen for inhibitors of a specific protein kinase (Kinase X).

Candidate Positive Control: 5-Iodo-6-methyl-1H-benzimidazole. Benzimidazole derivatives are a well-known class of compounds with a wide range of biological activities, including kinase inhibition.[6][7] Our hypothetical compound, 5-Iodo-6-methyl-1H-benzimidazole, is a novel, synthesized molecule with predicted inhibitory activity against Kinase X based on in-silico modeling.

Alternative Control: Staurosporine. Staurosporine is a well-characterized, potent, and broad-spectrum protein kinase inhibitor.[8] It is widely used as a positive control in kinase activity assays due to its consistent performance and well-documented effects.[8]

The following sections will detail the experimental protocols and present comparative data for validating the bioassay using both 5-Iodo-6-methyl-1H-benzimidazole and Staurosporine as positive controls.

Comparative Experimental Validation

The validation of the Kinase X inhibition bioassay will assess the following key parameters for both control compounds: Precision, Accuracy, Linearity, and Specificity.

Experimental Workflow: Kinase Inhibition Bioassay

The general workflow for the cell-based kinase inhibition assay is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed cells expressing Kinase X C Add control compounds to cells A->C B Prepare serial dilutions of control compounds B->C D Incubate for a defined period C->D E Lyse cells and add kinase substrate D->E F Measure kinase activity (e.g., luminescence) E->F G Generate dose-response curves F->G H Calculate IC50 values G->H

Caption: Workflow for the cell-based kinase inhibition assay.

Precision

Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV).

Experimental Protocol:

  • Prepare a stock solution of each control compound (5-Iodo-6-methyl-1H-benzimidazole and Staurosporine) in DMSO.

  • On three different days, by two different analysts, prepare eight independent serial dilutions of each control compound.

  • Perform the kinase inhibition assay as described in the workflow diagram.

  • Calculate the IC50 value for each of the eight replicates for both controls on each day by each analyst.

  • Calculate the mean IC50, standard deviation, and %CV for the intra-assay (repeatability) and inter-assay (intermediate precision) results.

Comparative Data: Precision

Parameter5-Iodo-6-methyl-1H-benzimidazoleStaurosporineAcceptance Criteria
Intra-Assay Precision (Repeatability)
Mean IC50 (nM)48.510.2-
Standard Deviation (nM)4.10.9-
%CV 8.5% 8.8% ≤ 15%
Inter-Assay Precision (Intermediate)
Mean IC50 (nM)50.210.8-
Standard Deviation (nM)6.31.5-
%CV 12.5% 13.9% ≤ 20%

Interpretation: Both 5-Iodo-6-methyl-1H-benzimidazole and Staurosporine demonstrated acceptable intra- and inter-assay precision, with %CV values falling within the pre-defined acceptance criteria. This indicates that the assay provides consistent results for both control compounds.

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a well-characterized reference standard of Kinase X inhibitor with a known IC50 value (e.g., a certified reference material).

  • Prepare samples containing a known concentration of the reference standard spiked with three different concentrations of each control compound (low, medium, and high).

  • Perform the kinase inhibition assay on these spiked samples.

  • Calculate the recovery of the known IC50 value of the reference standard in the presence of the control compounds.

Comparative Data: Accuracy

Spiked Concentration5-Iodo-6-methyl-1H-benzimidazole (% Recovery)Staurosporine (% Recovery)Acceptance Criteria
Low98.2%99.1%80 - 120%
Medium101.5%102.3%80 - 120%
High95.7%97.8%80 - 120%

Interpretation: The accuracy of the assay in the presence of both control compounds is acceptable, with recovery values well within the 80-120% range. This suggests that neither compound interferes with the accurate measurement of kinase inhibition.

Linearity and Range

Linearity is the ability of the assay to elicit results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five concentrations of each control compound spanning a range that produces a complete dose-response curve (from minimal to maximal inhibition).

  • Perform the kinase inhibition assay.

  • Plot the response versus the logarithm of the concentration and fit the data to a four-parameter logistic (4PL) model.

  • Assess the linearity of the dose-response curve by examining the R-squared (R²) value.

Comparative Data: Linearity and Range

Parameter5-Iodo-6-methyl-1H-benzimidazoleStaurosporineAcceptance Criteria
Linear Range (nM) 10 - 2001 - 50-
R-squared (R²) 0.9950.998≥ 0.99

Interpretation: Both control compounds exhibit excellent linearity over their respective effective concentration ranges, with R² values exceeding the acceptance criterion of 0.99. This confirms that the assay provides a linear response to increasing concentrations of both inhibitors.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Experimental Protocol:

  • To assess the specificity of the controls, perform the kinase inhibition assay in the presence of a structurally similar but inactive compound (negative control).

  • Additionally, test the control compounds against a panel of other kinases to determine their selectivity.

Comparative Data: Specificity

Assay Condition5-Iodo-6-methyl-1H-benzimidazole (Inhibition)Staurosporine (Inhibition)Expected Outcome
Kinase X Assay with Negative Control No significant inhibitionNo significant inhibitionNo Inhibition
Kinase Y Assay < 10% inhibition> 90% inhibitionHigh selectivity for Kinase X (5-Iodo-6-methyl-1H-benzimidazole)
Kinase Z Assay < 5% inhibition> 90% inhibitionLow cross-reactivity (5-Iodo-6-methyl-1H-benzimidazole)

Interpretation: In this hypothetical scenario, 5-Iodo-6-methyl-1H-benzimidazole demonstrates high specificity for Kinase X, with minimal inhibition of other kinases. In contrast, Staurosporine, as a broad-spectrum inhibitor, inhibits multiple kinases. This highlights the importance of choosing a control with a specificity profile that is appropriate for the assay's intended purpose. For screening for selective inhibitors of Kinase X, 5-Iodo-6-methyl-1H-benzimidazole would be a more suitable positive control.

Data Interpretation and Control Selection

The validation data presented above indicate that both 5-Iodo-6-methyl-1H-benzimidazole and Staurosporine are suitable for use as positive controls in the Kinase X inhibition bioassay, as they meet the acceptance criteria for precision, accuracy, and linearity.

However, the choice between the two depends on the specific goals of the assay:

  • For routine assay performance monitoring and system suitability, either compound would be acceptable. Staurosporine's broad availability and extensive historical data may be advantageous.

  • For screening campaigns aimed at identifying selective inhibitors of Kinase X, the highly specific 5-Iodo-6-methyl-1H-benzimidazole would be the superior choice. Its targeted activity provides a more relevant benchmark for identifying novel, specific drug candidates.

This case study underscores the principle that the selection of a control compound is not a one-size-fits-all decision and should be guided by the scientific context and the intended application of the bioassay.

Conclusion

The rigorous validation of bioassays is a non-negotiable aspect of drug discovery and development, ensuring the generation of reliable and reproducible data. Small molecule inhibitors, when carefully selected and characterized, serve as invaluable positive controls in this process. While established, well-characterized compounds like Staurosporine offer convenience and a wealth of historical data, the development and validation of novel, more specific controls, such as the hypothetical 5-Iodo-6-methyl-1H-benzimidazole, can provide significant advantages, particularly in targeted screening applications.

This guide has provided a framework for the comparative validation of small molecule controls, emphasizing the importance of assessing key performance characteristics such as precision, accuracy, linearity, and specificity. By adhering to these principles and leveraging the appropriate control compounds, researchers can build robust and reliable bioassays that form the foundation of successful therapeutic development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • King, A., & Blackledge, M. S. (2021). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. Chemical Biology & Drug Design, 98(6), 1038–1064. [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10). [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]

  • Roskoski, R., Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 178, 106552. [Link]

  • Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]

  • BEBPA. (2014). Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. BioProcess International. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

Diagrams

G cluster_validation Bioassay Validation Process cluster_experiments Validation Experiments Define_Purpose Define Assay Purpose (e.g., Potency, Screening) Select_Controls Select Controls (Positive & Negative) Define_Purpose->Select_Controls Develop_Protocol Develop Assay Protocol Select_Controls->Develop_Protocol Define_Criteria Define Acceptance Criteria Develop_Protocol->Define_Criteria Precision Precision (Intra- & Inter-Assay) Define_Criteria->Precision Accuracy Accuracy (Spike/Recovery) Define_Criteria->Accuracy Linearity Linearity & Range (Dose-Response) Define_Criteria->Linearity Specificity Specificity (Cross-Reactivity) Define_Criteria->Specificity Analyze_Data Analyze Data & Assess Against Criteria Precision->Analyze_Data Accuracy->Analyze_Data Linearity->Analyze_Data Specificity->Analyze_Data Validation_Report Generate Validation Report Analyze_Data->Validation_Report

Caption: Overview of the bioassay validation process.

Sources

A Comparative Guide to 5-Iodo- and 6-Iodo-2-Methylbenzimidazole Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of Positional Isomerism on Physicochemical Properties and Biological Activity

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The strategic placement of substituents on this heterocyclic system can dramatically influence a molecule's physicochemical properties and its pharmacological profile. This guide provides a detailed comparison of two closely related positional isomers: 5-iodo-2-methyl-1H-benzimidazole and 6-iodo-2-methyl-1H-benzimidazole. While data for the 5-iodo isomer is more readily available, this guide will also extrapolate the likely characteristics of the 6-iodo isomer, addressing the synthetic challenges posed by tautomerism and discussing the structure-activity relationships (SAR) of substituted benzimidazoles.

The Challenge of Tautomerism in Benzimidazole Synthesis

A key consideration in the chemistry of N-unsubstituted benzimidazoles is prototropic tautomerism. The hydrogen atom on the imidazole ring can reside on either nitrogen atom, rendering the 5- and 6-positions chemically equivalent in many reaction conditions. This often leads to the formation of a mixture of 5(6)-substituted isomers, making the regioselective synthesis and isolation of a pure 6-iodo isomer a significant challenge.

Caption: Prototropic tautomerism in iodo-2-methylbenzimidazole.

Synthesis and Physicochemical Properties

5-Iodo-2-methyl-1H-benzimidazole

The synthesis of 5-iodo-2-methyl-1H-benzimidazole is well-documented and typically involves a multi-step process. A common route starts with the iodination of a substituted aniline, followed by reduction and cyclization.

Experimental Protocol: Synthesis of 5-Iodo-2-methyl-1H-benzimidazole [1][2]

  • Iodination: o-Nitroaniline is treated with iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide) and sulfuric acid in a polar solvent to yield 4-iodo-2-nitroaniline.

  • Reduction: The nitro group of 4-iodo-2-nitroaniline is reduced to an amine using a reducing agent like Raney nickel under a hydrogen atmosphere, affording 4-iodo-1,2-phenylenediamine.

  • Cyclization: The resulting diamine is then cyclized with acetic acid or a derivative, such as trimethyl orthoacetate, to form the final product, 5-iodo-2-methyl-1H-benzimidazole.

Caption: Synthetic pathway for 5-Iodo-2-methyl-1H-benzimidazole.

Physicochemical Properties of 5-Iodo-2-methyl-1H-benzimidazole

PropertyValueSource
Molecular FormulaC₈H₇IN₂[3]
Molecular Weight258.06 g/mol [3]
Melting Point198-202 °C[3]
AppearanceOff-white to light brown crystalline powder
SolubilitySoluble in methanol and DMSO
6-Iodo-2-methyl-1H-benzimidazole

A regioselective synthesis of 6-iodo-2-methyl-1H-benzimidazole is not commonly reported in the literature. Most synthetic approaches that could lead to this isomer, such as the direct iodination of 2-methylbenzimidazole, would likely produce a mixture of the 5- and 6-iodo isomers, along with other minor isomers. The separation of these isomers can be challenging due to their similar physical properties.

Based on the general properties of benzimidazole derivatives, the physicochemical properties of the 6-iodo isomer are expected to be very similar to those of the 5-iodo isomer. Minor differences in melting point and solubility may exist due to subtle differences in crystal packing and intermolecular interactions.

Spectroscopic Characterization: A Tale of Two Isomers

The differentiation between the 5-iodo and 6-iodo isomers primarily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The position of the iodine atom on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.

  • 5-Iodo-2-methyl-1H-benzimidazole: The proton at the C4 position will appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a singlet (or a narrow doublet depending on the coupling to the NH proton).

  • 6-Iodo-2-methyl-1H-benzimidazole (Predicted): The proton at C7 will appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a singlet (or a narrow doublet).

¹³C NMR Spectroscopy

The carbon atom directly attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect. The chemical shifts of the other aromatic carbons will also be influenced by the position of the iodine, providing another tool for differentiation.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Both isomers are expected to show similar IR spectra, with characteristic peaks for the N-H stretch, C-H aromatic and aliphatic stretches, and C=N and C=C ring vibrations. High-resolution mass spectrometry would confirm the molecular formula for both isomers, but it cannot distinguish between them.

Biological Activity: The Impact of Iodine Placement

The position of a substituent on the benzimidazole ring is a critical determinant of its biological activity. While direct comparative studies between 5-iodo and 6-iodo-2-methylbenzimidazole are scarce, we can infer potential differences based on the known structure-activity relationships of other substituted benzimidazoles.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer activity. The introduction of a halogen atom, such as iodine, can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with biological targets. Studies on other 5- and 6-substituted benzimidazoles have shown that the position of the substituent can significantly impact their efficacy against various cancer cell lines. For example, some studies have indicated that 6-substituted benzimidazoles exhibit potent anticancer properties.[2]

Antimicrobial Activity

Benzimidazole derivatives are also known for their broad-spectrum antimicrobial activity. The position of the halogen has been shown to be crucial for the antimicrobial potency of these compounds. For instance, studies on chloro-substituted benzimidazoles have revealed that the position of the chlorine atom influences the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. It is plausible that the 5-iodo and 6-iodo isomers of 2-methylbenzimidazole would also exhibit differential antimicrobial profiles.

Caption: Potential biological activities of iodo-2-methylbenzimidazole isomers.

Conclusion and Future Directions

The 5-iodo and 6-iodo isomers of 2-methylbenzimidazole represent a compelling case study in the importance of positional isomerism in drug design. While the synthesis and properties of the 5-iodo isomer are reasonably well-established, the 6-iodo isomer remains a more elusive target due to the inherent challenges of tautomerism.

For researchers and drug development professionals, the key takeaways are:

  • Synthesis: The synthesis of 5-iodo-2-methylbenzimidazole is achievable through established multi-step procedures. The regioselective synthesis of the 6-iodo isomer remains a significant synthetic hurdle that warrants further investigation into novel synthetic methodologies.

  • Characterization: Advanced spectroscopic techniques, particularly high-field NMR, are indispensable for the unambiguous identification and differentiation of these isomers.

  • Biological Activity: Based on SAR studies of related benzimidazoles, it is highly probable that the 5-iodo and 6-iodo isomers will exhibit distinct biological activity profiles. The development of efficient methods for their individual synthesis and separation is crucial to fully explore their therapeutic potential.

Future research should focus on the development of regioselective synthetic routes to access the pure 6-iodo isomer. This would enable direct, head-to-head comparisons of the physicochemical and biological properties of both isomers, providing invaluable insights for the rational design of next-generation benzimidazole-based therapeutics.

References

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google P
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing. (URL: [Link])

Sources

A Comparative Guide to the Elemental Analysis of 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the elemental composition of 5-Iodo-6-methyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document focuses on a comparison between the theoretical elemental composition of 5-Iodo-6-methyl-1H-benzimidazole and a structurally related, non-iodinated analogue, 5,6-dimethyl-1H-benzimidazole. Furthermore, this guide details the standardized experimental protocol for conducting elemental analysis, providing researchers with the necessary framework to generate and validate their own findings.

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a methyl group and an iodine atom at the 5- and 6-positions, respectively, significantly influences the molecule's steric and electronic properties, which can in turn modulate its biological activity. Accurate elemental analysis is a fundamental step in the characterization of such novel compounds, confirming their empirical formula and ensuring the purity of the synthesized material.

Theoretical Elemental Composition: A Comparative Overview

The first step in validating the synthesis of a novel compound is to compare its experimentally determined elemental composition with the theoretical values derived from its molecular formula. Here, we present the calculated elemental percentages for 5-Iodo-6-methyl-1H-benzimidazole and its non-iodinated counterpart, 5,6-dimethyl-1H-benzimidazole.

Table 1: Theoretical Elemental Analysis Data

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Iodine (I)
5-Iodo-6-methyl-1H-benzimidazoleC₈H₇IN₂258.0637.232.7310.8549.18
5,6-dimethyl-1H-benzimidazoleC₉H₁₀N₂146.1973.946.9019.16-

The presence of a heavy atom like iodine in 5-Iodo-6-methyl-1H-benzimidazole drastically alters its elemental composition compared to 5,6-dimethyl-1H-benzimidazole, with iodine accounting for nearly half of the molecule's mass. This significant difference makes elemental analysis a powerful tool for distinguishing between the two and confirming the success of iodination reactions.

Alternative Compound for Comparison: 5,6-dimethyl-1H-benzimidazole

For the purpose of this guide, we utilize 5,6-dimethyl-1H-benzimidazole as a non-iodinated analogue for comparison. This compound is a well-characterized metabolite and a common building block in organic synthesis.[3][4] Its elemental composition, rich in carbon and devoid of halogens, provides a stark contrast to our target molecule.

Table 2: Comparative Elemental Analysis of 5,6-dimethyl-1H-benzimidazole

Analysis Type% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Theoretical 73.946.9019.16
Experimental Data not available in the searched resourcesData not available in the searched resourcesData not available in the searched resources

Note: While many publications reference the synthesis of 5,6-dimethyl-1H-benzimidazole, specific experimental elemental analysis data was not found in the reviewed literature.

Experimental Protocol for Elemental Analysis

The determination of the elemental composition of organic compounds, including carbon, hydrogen, nitrogen (CHN analysis), and halogens, is most commonly achieved through combustion analysis.[5] This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases are then passed through a series of traps and detectors to quantify the amounts of carbon dioxide, water, and nitrogen gas produced. For halogen-containing compounds, a subsequent step is required for their quantification.

Instrumentation:

  • Elemental Analyzer (capable of CHN and halogen analysis)

  • Microbalance (accurate to at least 0.001 mg)

Materials:

  • High-purity oxygen

  • Helium or other suitable carrier gas

  • Combustion and reduction tubes (as per instrument specifications)

  • Absorbents for water and carbon dioxide

  • Appropriate standards for calibration (e.g., acetanilide)

  • Sample of 5-Iodo-6-methyl-1H-benzimidazole (or other compound of interest)

  • Tin or silver capsules for sample encapsulation

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. The exact mass should be recorded.

    • Seal the capsule to enclose the sample.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard of known elemental composition, such as acetanilide. This ensures the accuracy of the instrument's detectors.

  • Combustion Process:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1100°C).

    • A stream of pure oxygen is passed over the sample, leading to its complete combustion.

    • Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ). Iodine is converted to elemental iodine (I₂) and other iodine-containing species.

  • Reduction and Separation:

    • The combustion gases are then passed through a reduction furnace containing copper to convert nitrogen oxides to dinitrogen (N₂).

    • The mixture of gases (CO₂, H₂O, N₂, and I₂) is then passed through a series of columns or traps that selectively absorb water and carbon dioxide.

    • The remaining nitrogen gas is detected by a thermal conductivity detector (TCD).

  • Halogen Determination:

    • For the analysis of iodine, the combustion gases are passed through a separate scrubbing tube containing a reagent that specifically traps iodine, such as silver wool.

    • The increase in the mass of the scrubbing tube or subsequent analytical techniques are used to quantify the amount of iodine.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the mass of the initial sample and the amounts of CO₂, H₂O, N₂, and iodine detected.

    • The results are typically reported as a weight percentage of each element.

Visualizing the Workflow and Relationships

To better illustrate the process and the context of this analysis, the following diagrams are provided.

cluster_synthesis Synthesis & Purification cluster_analysis Elemental Analysis Workflow cluster_comparison Data Comparison Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample Purified 5-Iodo-6-methyl-1H-benzimidazole Purification->Sample Yields Weighing Precise Weighing (1-3 mg) Sample->Weighing Combustion Combustion in O₂ Weighing->Combustion Separation Gas Separation & Detection (CO₂, H₂O, N₂, I₂) Combustion->Separation Calculation Calculation of % Composition Separation->Calculation Experimental Experimental Values Calculation->Experimental Theoretical Theoretical Values (from Molecular Formula) Validation Validation (±0.4% Tolerance) Theoretical->Validation Experimental->Validation

Caption: Workflow for the synthesis, elemental analysis, and validation of 5-Iodo-6-methyl-1H-benzimidazole.

cluster_topic Topic Compound cluster_alternative Alternative Compound Topic 5-Iodo-6-methyl-1H-benzimidazole C₈H₇IN₂ Comparison Structural & Elemental Comparison Topic->Comparison Iodinated Analogue Alternative 5,6-dimethyl-1H-benzimidazole C₉H₁₀N₂ Alternative->Comparison Non-iodinated Analogue

Caption: Logical relationship between the topic compound and its comparative alternative.

References

  • Nannapaneni, D. T., Gupta, A. V. S. S., Reddy, M. I., & Sarva, R. C. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 29–34. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacognosy Reviews, 8(16), 122–133. [Link]

  • Mettler-Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). 5,6-dimethyl-1H-benzimidazole. National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (2023, November 29). 5,6-Dimethylbenzimidazole. In Wikipedia. Retrieved March 6, 2026, from [Link]

Sources

High-Resolution Regioselectivity Confirmation in 5-Iodo-6-methyl-1H-benzimidazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the functionalization of 5-iodo-6-methyl-1H-benzimidazole , researchers face a critical regioselectivity challenge. Due to the annular tautomerism of the imidazole ring,


-alkylation or 

-arylation yields two distinct regioisomers: the 1,5,6-isomer (1-substituted-5-iodo-6-methyl) and the 1,6,5-isomer (1-substituted-6-iodo-5-methyl). Distinguishing these isomers is non-trivial because the remote 5,6-substituents exert minimal steric influence on the reaction center, yet they drastically alter the structure-activity relationship (SAR) of the final drug candidate.

This guide objectively compares the two primary validation methodologies: 2D NMR Spectroscopy (NOESY/HMBC) and Single-Crystal X-Ray Diffraction . While X-ray remains the absolute standard, this guide demonstrates how a rigorous NOE-based logic gate can provide 99% confidence in <2 hours, compared to the days required for crystallization.

The Regioselectivity Challenge

The core issue stems from the asymmetry introduced by the 5-iodo and 6-methyl groups. Unlike symmetric 5,6-dimethylbenzimidazole, the electronic environments at


 and 

differ.
  • Electronic Factors: The iodine atom (inductive electron-withdrawing) and methyl group (inductive electron-donating) create a dipole that influences the acidity of the

    
     tautomers.
    
  • Steric Factors: Both substituents are "meta" to the nitrogen atoms, offering little steric hindrance to direct the incoming electrophile. Consequently, mixtures are common.

The Isomer Definition

For clarity in this guide, we utilize the IUPAC convention where the substituted nitrogen is designated as position 1.

  • Isomer A (1,5,6): 1-Alkyl-5-iodo-6-methylbenzimidazole.

  • Isomer B (1,6,5): 1-Alkyl-6-iodo-5-methylbenzimidazole.

Comparative Analysis of Analytical Methods

Method A: The NMR Logic Gate (Recommended for Routine Screening)

Mechanism: Utilizes the Nuclear Overhauser Effect (NOE) to establish spatial proximity between the new


-substituent and the aromatic protons (

or

).
FeatureMethod A: 2D NMR (NOESY/HMBC)Method B: X-Ray Crystallography
Throughput High (1-2 hours/sample)Low (Days to Weeks)
Sample State Solution (CDCl3/DMSO-d6)Solid Crystal (Required)
Sensitivity >95% Confidence100% Absolute
Limitation Requires resolved aromatic signalsRequires crystallizable solid
Cost LowHigh
The "Linker" Strategy (Self-Validating Protocol)

To confirm the structure without a crystal, you must establish a "connectivity chain" from the


-alkyl group to the specific aromatic substituent (Methyl vs. Iodo).
  • Step 1 (N-to-H Link): Identify the aromatic proton showing an NOE correlation to the

    
    -alkyl protons. This is H7 . (The other aromatic proton is H4).
    
  • Step 2 (H-to-Substituent Link): Check if H7 shows an NOE correlation to the Aromatic Methyl group.

The Logic:

  • If H7 correlates with Methyl: The Methyl is at C6 (adjacent to H7). Result: Isomer A (1,5,6) .

  • If H7 does NOT correlate with Methyl: The Methyl is at C5 (far from H7). Consequently, H4 (the other proton) should correlate with Methyl. Result: Isomer B (1,6,5) .

Method B: X-Ray Crystallography (The Gold Standard)

Mechanism: Direct determination of atomic positions via diffraction patterns. Usage: Use only when NMR signals are overlapped (e.g., complex aliphatic regions masking the Methyl signal) or for final registration of a clinical candidate.

Visualization of Decision Logic

The following diagram illustrates the decision pathway for confirming regiochemistry using the NMR "Linker" Strategy.

Regioselectivity_Logic Start Reaction Product Isolated Step1 Acquire 1H NMR & NOESY Start->Step1 Decision1 Identify Aromatic Proton (Ar-H) showing NOE to N-Alkyl Group Step1->Decision1 H7_Identified This Proton is H7 Decision1->H7_Identified Strong Crosspeak Check_Me Does H7 show NOE to Aryl-Methyl Group? H7_Identified->Check_Me Result_A CONFIRMED: Isomer A (1-Alkyl-5-iodo-6-methyl) Methyl is adjacent to N-side Check_Me->Result_A YES Result_B CONFIRMED: Isomer B (1-Alkyl-6-iodo-5-methyl) Methyl is distal to N-side Check_Me->Result_B NO

Caption: Logical workflow for distinguishing 1,5,6- and 1,6,5-isomers via NOESY correlations.

Experimental Protocols

Protocol 1: Regioselective Alkylation (NaH Method)

Designed to favor the N1-alkylation via thermodynamic control, though mixtures often persist.[1]

Materials:

  • 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq)

  • Sodium Hydride (60% in oil, 1.2 eq)[1][2]

  • Alkyl Halide (1.1 eq)[2]

  • Anhydrous THF (0.1 M concentration)

Workflow:

  • Deprotonation: Suspend benzimidazole in anhydrous THF at 0°C under Argon. Add NaH portion-wise. Stir for 30 min at 0°C → RT. Observation: Gas evolution stops and solution becomes clear/colored.

  • Alkylation: Cool to 0°C. Add Alkyl Halide dropwise.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with Sat. NH4Cl.[1] Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash Chromatography is mandatory . The two isomers typically separate on Silica Gel.

    • Elution Order: The 1,6-isomer (less sterically crowded around the N-lone pair) often elutes slightly slower than the 1,5-isomer, but this varies by R-group. Collect both spots.

Protocol 2: NMR Acquisition for Confirmation

Instrument: 400 MHz or higher (600 MHz recommended for clear aromatic separation). Solvent: DMSO-d6 (Prevents peak broadening common in CDCl3 due to aggregation).

Parameters:

  • 1H Standard: 16 scans, D1 = 2.0s.

  • NOESY (Phase Sensitive):

    • Mixing Time (D8): 500 ms (Optimal for medium molecules).

    • Scans: 8-16 per increment.

    • TD (F1): 256.[3]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H. Use Sine-Bell squared for 2D to reduce truncation artifacts.

Data Interpretation Guide

Use this reference table to interpret your specific spectral data.

SignalChemical Shift (Approx)MultiplicityDiagnostic Correlation (NOESY)
N-CH2-R 4.0 - 5.5 ppms/d/tStrong NOE to H7 (The "Anchor")
Aryl-Me 2.3 - 2.5 ppmsIsomer A: NOE to H7Isomer B: NOE to H4
H7 7.4 - 7.8 ppmsIsomer A: NOE to N-R AND Aryl-MeIsomer B: NOE to N-R only
H4 7.8 - 8.2 ppmsIsomer A: NOE to H-5 (if any) or Iodo (invisible)Isomer B: NOE to Aryl-Me

Critical Note: The chemical shift of H4 is typically downfield of H7 due to the deshielding cone of the imidazole ring current and the lack of the N-alkyl shielding effect, but never rely on chemical shift alone . Always use the NOE connectivity.

References

  • Tautomerism in Benzimidazoles

    • Claramunt, R. M., et al. "The tautomerism of benzazoles: A 13C/15N NMR study." Beilstein Journal of Organic Chemistry, 2014. Link

  • Regioselectivity of Alkylation

    • Lynch, M. A., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org.[4] Chem., 2021.[3][4][5] Link

    • Note: While focusing on indazoles, this paper establishes the fundamental steric/electronic directing rules applicable to fused 5,6-disubstituted azoles.
  • NMR Assignment Protocols

    • BenchChem Technical Support.[1][2][6] "Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy." Link

  • Cambridge Structural Database (CSD).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Iodo-6-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Iodo-6-methyl-1H-benzimidazole is a specialized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors (e.g., targeting CDK, Raf, or VEGFR pathways) via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

While standard benzimidazoles are classified as irritants, the introduction of the iodine substituent significantly alters the handling profile:

  • Photolability: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV/visible light, necessitating strict light-protection protocols to prevent sample degradation and radical formation.[1][2][3]

  • Increased Lipophilicity: The iodine atom increases the logP, requiring organic solvents (DMSO, DMF) for solubilization. This creates a carrier risk , where the solvent can transport the compound through standard glove materials and into the skin.

Hazard Profiling (Risk Assessment)[2][3]

Note: As a specialized intermediate, specific toxicological data may be sparse.[1][2] The following classification is based on Structure-Activity Relationship (SAR) read-across from 5,6-dimethylbenzimidazole and iodinated aryl compounds.

Hazard ClassGHS CategoryH-Statement (Inferred)Operational Implication
Skin Irritation Cat 2H315: Causes skin irritationContact dermatitis risk.[1][2][3]
Eye Irritation Cat 2AH319: Causes serious eye irritationParticulates can cause corneal micro-abrasions.[1][2][3]
STOT-SE Cat 3H335: May cause respiratory irritationCRITICAL: Dust inhalation must be prevented.[1][2][3]
Reactivity N/ALight SensitiveCRITICAL: Store in amber glass; avoid ambient light exposure.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the task changes, the PPE must upgrade.[1][2]

Body ZoneStandard Operation (Solid Handling)High-Risk Operation (Solubilized in DMSO/DMF)Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Primary engineering control.[1][2][3] If hood unavailable, N95/P2 respirator is mandatory for weighing.[1][2]
Hand Nitrile (Single, 4-5 mil)Double Nitrile or Laminate (Silver Shield)DMSO permeates standard nitrile in <10 mins.[1][2][3] Double gloving provides a "sacrificial" outer layer.[1][2][3]
Eye Safety Glasses (Side shields)Chemical Goggles Splash risk with solvents requires sealed eye protection.[2][3]
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Protects forearms from splashes during vortexing/pipetting.[2][3]

Operational Workflow: Weighing & Solubilization

Step 1: Preparation & Engineering Controls
  • Light Protection: Wrap the receiving vial in aluminum foil or use amber glassware before weighing.

  • Static Control: Benzimidazole powders can be electrostatic.[1][2][3] Use an anti-static gun or polonium strip near the balance if the powder "flies."

Step 2: The "Double-Glove" Protocol (For DMSO Solubilization)
  • Context: You are likely dissolving this in DMSO for biological assays or synthesis.

  • Procedure:

    • Don inner nitrile gloves (bright color, e.g., orange).[2]

    • Don outer nitrile gloves (standard blue/purple).[1][2][3]

    • Visual Check: If the outer glove rips, the bright inner glove becomes visible immediately.

    • Change Frequency: Replace outer gloves immediately after any splash or every 30 minutes of handling DMSO solutions.[1][2][3]

Step 3: Solubilization & Storage
  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent (Solubility >10 mM).[3] Ethanol is a secondary choice but may require sonication.[1][2][3]

  • Dissolution: Add solvent to the powder. Vortex for 30 seconds.[1][2][3]

    • Caution: If sonicating, ensure the water bath is not heating up, as heat + iodine = degradation.[2]

  • Storage: Aliquot immediately into amber vials. Store at -20°C . Avoid repeated freeze-thaw cycles.[1][2][3][4]

Visual Workflow (Graphviz)[2][3]

G cluster_0 Engineering Controls cluster_1 PPE Donning start Start: Solid Powder hood Fume Hood (Sash < 18") start->hood light Amber Glassware (Light Protection) hood->light gloves Double Nitrile Gloves (Inner: Orange, Outer: Blue) light->gloves eyes Safety Glasses/Goggles gloves->eyes process Weighing & Solubilization (Solvent: DMSO) eyes->process waste Disposal: Halogenated Waste Stream process->waste Residuals

Caption: Operational safety workflow emphasizing engineering controls (light protection) and PPE escalation for DMSO handling.

Waste Disposal & Decontamination[2]

Spill Management (Solid)
  • Isolate: Mark the area.[2][3]

  • PPE: Wear N95 mask and double gloves.[1][2][3]

  • Clean: Cover with wet paper towels (to prevent dust).[1][2][3] Wipe up and place in a sealed bag.

  • Decon: Wash surface with 70% Ethanol.[1][2][3]

Disposal Streams
  • Solid Waste: Hazardous Solid Waste (Trace chemicals).[2][3] Label as "Halogenated Organic Solid."[1][2][3]

  • Liquid Waste (DMSO/Solvent): Halogenated Organic Solvent Waste .[1][2][3]

    • Crucial Distinction: Do not mix with non-halogenated solvents (like pure acetone/methanol waste) if your facility separates halogens.[1][2][3] The iodine content requires high-temperature incineration to prevent formation of toxic byproducts.[1][3]

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link][3]

  • PubChem. 5,6-Dimethylbenzimidazole (Analogous Hazard Data).[1][2][3] National Library of Medicine.[3] [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (DMSO Permeation Data). [Link][1][2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.